molecular formula C8H13NO2 B1524523 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol CAS No. 1344687-75-7

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol

Cat. No.: B1524523
CAS No.: 1344687-75-7
M. Wt: 155.19 g/mol
InChI Key: KWVBLNLMSMEPMJ-UHFFFAOYSA-N
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Description

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-2-(5-methylfuran-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6-3-4-7(11-6)8(2,10)5-9/h3-4,10H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVBLNLMSMEPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344687-75-7
Record name 1-amino-2-(5-methylfuran-2-yl)propan-2-ol
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Foundational & Exploratory

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Pharmacological Potential

Executive Summary

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol (CAS: 54594975, Formula:


) represents a specialized class of 

-amino alcohols
incorporating a heterocyclic furan core.[1][2] Structurally, it serves as a bioisostere to phenylpropanolamine derivatives, where the lipophilic phenyl ring is replaced by the electron-rich, aromatic 5-methylfuran moiety.[1] This substitution alters the electronic landscape and metabolic stability of the scaffold, making it a valuable building block in the development of adrenergic receptor modulators, antimicrobial agents, and chiral auxiliaries.

This guide details the physicochemical profile, validated synthetic methodologies, and therapeutic utility of this compound, designed for medicinal chemists and process engineers.

Physicochemical Profile & Molecular Logic

The molecule features a quaternary carbon center at position 2, creating a tertiary alcohol with high steric bulk. The adjacent primary amine (position 1) creates a 1,2-amino alcohol motif capable of bidentate chelation, crucial for catalytic applications and receptor binding.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionRelevance
Molecular Weight 155.19 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1][3]
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
pKa (Amine) ~9.2 - 9.5Protonated at physiological pH; essential for ionic bonding in receptor pockets.
H-Bond Donors/Acceptors 2 / 3Balanced profile for solubility and membrane permeability.
Topological Polar Surface Area ~49 ŲWell within the range for oral bioavailability (<140 Ų).
Chirality 1 Stereocenter (C2)Exists as (R) and (S) enantiomers; biological activity likely stereospecific.

Mechanistic Insight: The 5-methyl group on the furan ring blocks the metabolically labile


-position, potentially increasing the half-life of the molecule compared to unsubstituted furan derivatives which are prone to rapid oxidation by cytochrome P450 enzymes (specifically CYP2E1).[1]
Synthetic Methodology: The Cyanosilylation Route

Direct synthesis of 1-amino-2-(5-methylfuran-2-yl)propan-2-ol is most efficiently achieved via the formation of a cyanohydrin intermediate from the corresponding ketone, followed by hydride reduction. This approach is preferred over the Henry reaction (nitroaldol) due to the sluggish reactivity of ketonic substrates in nitroaldol condensations.

2.1 Retrosynthetic Analysis

The target molecule is disconnected at the C1-C2 bond, revealing 2-acetyl-5-methylfuran as the starting material.[1] The introduction of the nitrogen and the additional carbon is achieved via a cyanide source.

2.2 Detailed Protocol

Step 1: Trimethylsilyl Cyanohydrin Formation

  • Reagents: 2-Acetyl-5-methylfuran (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (

    
    , 0.05 eq, catalyst).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Charge a flame-dried flask with 2-acetyl-5-methylfuran and

      
       under Argon atmosphere.
      
    • Add DCM and cool to 0°C.

    • Add TMSCN dropwise over 20 minutes to control the exotherm.

    • Allow to warm to room temperature and stir for 12 hours.

    • Monitor: TLC or GC-MS should show disappearance of the ketone.[1]

    • Workup: Quench with saturated

      
      , extract with DCM, and concentrate to yield the silylated cyanohydrin intermediate.
      

Step 2: Global Reduction (Nitrile to Amine)

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 eq).
    
  • Solvent: Tetrahydrofuran (THF) or Diethyl Ether, anhydrous.

  • Procedure:

    • Suspend

      
       in dry THF at 0°C.
      
    • Add the crude silylated cyanohydrin (dissolved in THF) dropwise. Note: The LAH will simultaneously cleave the TMS group and reduce the nitrile.

    • Reflux the mixture for 4–6 hours to ensure complete reduction of the steric-hindered nitrile.

    • Fieser Quench: Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL) sequentially, where
      
      
      is the mass of LAH used in grams.
    • Filter the granular white precipitate.

    • Purification: The amine is purified via acid-base extraction or column chromatography (DCM:MeOH:NH4OH).

2.3 Synthetic Workflow Visualization

SynthesisPath SM 2-Acetyl-5-methylfuran Inter Silylated Cyanohydrin (Intermediate) SM->Inter Nucleophilic Addition Product 1-Amino-2-(5-methylfuran-2-yl) propan-2-ol Inter->Product Hydride Reduction Step1 TMSCN, ZnI2 DCM, 0°C -> RT Step2 LiAlH4 (Reduction) THF, Reflux

Caption: Two-step synthesis via cyanosilylation and LAH reduction to generate the quaternary amino alcohol.

Pharmacological Applications & Bioisosterism

The 1-amino-2-(5-methylfuran-2-yl)propan-2-ol scaffold is a bioisostere of Norephedrine and Cathine , replacing the phenyl ring with a furan.

3.1 Adrenergic & Serotonergic Modulation

The structural similarity to phenylpropanolamines suggests potential activity at monoamine transporters and receptors.

  • Mechanism: The

    
    -amino alcohol motif mimics the side chain of norepinephrine.[1] The furan oxygen can act as a hydrogen bond acceptor, potentially altering binding affinity compared to the phenyl analog.
    
  • Hypothesis: Furan derivatives often show altered metabolic profiles.[1] While the phenyl ring is metabolically robust, the furan ring can be opened by oxidative enzymes, potentially reducing systemic toxicity or creating active metabolites.

3.2 Antimicrobial Activity

Furan-containing amino alcohols have demonstrated efficacy against specific bacterial strains.[1]

  • Evidence: Research indicates that furan-2-yl derivatives possess antimicrobial activity, particularly when the furan ring is substituted with electron-donating groups (like the 5-methyl group here) which may facilitate interaction with bacterial cell walls or metabolic enzymes [1].[1]

  • Application: This molecule can serve as a fragment for "Grow-Link" strategies in designing novel antibiotics, specifically targeting resistant Gram-positive strains.[1]

3.3 Chiral Auxiliaries in Asymmetric Synthesis

Beyond pharmacology, the 1,2-amino alcohol functionality allows this molecule to serve as a chiral ligand .[1]

  • Usage: When resolved into single enantiomers, these ligands can complex with Zinc or Copper to catalyze asymmetric alkylation of aldehydes (e.g., diethylzinc addition).[1] The furan ring provides a unique steric wall different from the standard phenyl or isopropyl groups found in commercially available ligands.

3.4 Pharmacophore Mapping

Bioisostere PPA Phenylpropanolamine (Adrenergic Agonist) FuranAnalog 1-Amino-2-(5-methylfuran-2-yl) propan-2-ol PPA->FuranAnalog Bioisosteric Replacement Target Adrenergic Receptor / Monoamine Transporter PPA->Target Native Binding (Pi-Stacking + H-Bond) FuranAnalog->Target Modified Binding (Pi-Stacking + O-Acceptor)

Caption: Bioisosteric relationship between Phenylpropanolamine and the Furan analog, highlighting potential receptor interaction shifts.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, protocols should follow standards for primary amines and furan derivatives .[1]

  • Hazards:

    • Skin/Eye Irritant: The primary amine is basic and likely corrosive or irritating to mucous membranes.

    • Flammability: Moderate fire hazard due to the furan ring and aliphatic chain.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Disposal: Do not mix with oxidizing agents. Dispose of as hazardous organic nitrogenous waste.

References
  • BenchChem. (2025). The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-amino-2-(5-methylfuran-2-yl)propan-2-ol (CID 54594975).[2] National Center for Biotechnology Information. Retrieved from

  • ChemicalBook. (2026).[4] General synthesis of amino alcohols from cyanohydrins. Retrieved from

  • EPA CompTox. (n.d.). Structural Analogs and Properties: 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. Retrieved from

Sources

Technical Whitepaper: The 5-Methylfuran-2-yl Amino Alcohol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methylfuran-2-yl amino alcohol scaffold represents a specialized pharmacophore in medicinal chemistry, serving as a bioisostere for the classical phenylethanolamine and aryloxypropanolamine motifs found in adrenergic and cholinergic modulators. Unlike the unsubstituted furan ring, which carries significant metabolic liability due to the formation of reactive cis-2-butene-1,4-dial intermediates, the 5-methyl substitution provides a critical metabolic blockade at the


-position. This modification enhances lipophilicity (

), improves metabolic stability, and modulates electronic density across the heterocyclic core.

This guide provides a rigorous technical analysis of this scaffold, detailing its structural advantages, synthetic pathways, and safety profiles for drug discovery professionals.

Part 1: Structural Analysis & Pharmacophore Modeling

Electronic and Steric Properties

The furan ring is an electron-rich, five-membered aromatic heterocycle. In the context of amino alcohols, it functions as a non-classical bioisostere for the phenyl ring (e.g., in epinephrine or propranolol analogues).

  • 5-Methyl Group (The "Metabolic Shield"):

    • Steric Effect: Increases the van der Waals volume of the scaffold, potentially improving selectivity for hydrophobic pockets in GPCRs (e.g.,

      
      -adrenergic receptors).
      
    • Electronic Effect: The methyl group is weakly electron-donating (+I effect), slightly increasing the electron density of the furan ring compared to the unsubstituted parent. This can enhance cation-

      
       interactions with receptor residues.
      
    • Metabolic Stability: Crucially, it blocks the C5 position, preventing direct CYP450-mediated oxidation at this site, although oxidation can still occur at the C2 position or the methyl group itself (forming a hydroxymethyl metabolite).

  • Amino Alcohol Linker:

    • Chirality: The hydroxyl-bearing carbon is a chiral center. In adrenergic ligands, the

      
      -configuration is typically required for optimal H-bonding with the receptor's aspartate/serine residues.
      
    • Basicity: The amine nitrogen serves as the essential cationic headgroup at physiological pH, driving ionic interactions with conserved aspartate residues (e.g., Asp113 in

      
      -adrenergic receptors).
      
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Scaffold 5-Methylfuran-2-yl Amino Alcohol Core Furan Furan Ring (Bioisostere for Phenyl/Heteroaryl) Scaffold->Furan Core Structure Methyl 5-Methyl Group (Lipophilicity & Metabolic Block) Methyl->Furan +I Effect Furan->Methyl C5 Substitution Linker Hydroxyl Group (H-Bond Donor/Acceptor) Furan->Linker C2 Attachment Amine Amine Terminus (Ionic Interaction/Salt Bridge) Linker->Amine Ethyl Spacer

Caption: Functional decomposition of the 5-methylfuran-2-yl amino alcohol scaffold highlighting key pharmacophoric elements.

Part 2: Synthetic Methodologies

Two primary pathways are employed to access this scaffold. The choice depends on the desired substitution pattern at the amine and the availability of starting materials.

Pathway A: Reductive Amination (Preferred for Secondary Amines)

This route utilizes 5-methylfurfural and a corresponding amino alcohol. It is mild, convergent, and avoids the harsh conditions that might open the acid-sensitive furan ring.

Pathway B: Epoxide Ring Opening (Preferred for -Blocker Analogues)

This route mimics the synthesis of classical


-blockers (e.g., propranolol) by reacting an amine with a furan-derived epoxide.

Synthesis_Pathways Start1 5-Methylfurfural Imine Imine Intermediate Start1->Imine + Amine Start2 2-Aminoethanol deriv. Start2->Imine Start3 5-Methyl-2-vinylfuran Oxidation Epoxidation (mCPBA or Prilezhaev) Start3->Oxidation RedAm Reductive Amination (NaBH4 / MeOH) Imine->RedAm Epoxide Furan Epoxide (Unstable/Transient) RingOpen Ring Opening (Primary Amine, Heat) Epoxide->RingOpen + Amine Product 5-Methylfuran-2-yl Amino Alcohol RedAm->Product Oxidation->Epoxide RingOpen->Product

Caption: Dual synthetic strategies: Reductive Amination (Pathway A) and Epoxide Ring Opening (Pathway B).

Part 3: Representative Experimental Protocol

Protocol: Synthesis of 2-((5-methylfuran-2-yl)methylamino)ethanol via Reductive Amination

Objective: To synthesize a secondary amino alcohol derivative from 5-methylfurfural.

Reagents:

  • 5-Methylfurfural (1.0 eq)

  • Ethanolamine (1.1 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (Anhydrous)

  • Magnesium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylfurfural (10 mmol, 1.10 g) in anhydrous methanol (30 mL).

    • Add ethanolamine (11 mmol, 0.67 g) dropwise over 5 minutes.

    • Stir the reaction mixture at room temperature (

      
      ) for 4 hours. Monitor the disappearance of the aldehyde peak via TLC (30% EtOAc/Hexane) or 
      
      
      
      -NMR (loss of aldehyde proton at
      
      
      ppm).
  • Reduction:

    • Cool the solution to

      
       using an ice bath.
      
    • Add sodium borohydride (15 mmol, 0.57 g) portion-wise over 15 minutes to control hydrogen gas evolution.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up:

    • Quench the reaction by adding distilled water (10 mL) followed by saturated

      
       solution (20 mL).
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers, wash with brine (30 mL), and dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure to yield the crude amino alcohol.

  • Purification:

    • Purify via flash column chromatography on silica gel using a gradient of DCM:MeOH (95:5 to 90:10) containing 1%

      
       to yield the pure product as a pale yellow oil.
      

Self-Validation Checkpoint:

  • 
    -NMR Diagnostic:  Look for the disappearance of the imine proton (
    
    
    
    ppm) and the appearance of the benzylic-type methylene singlet/doublet at
    
    
    ppm adjacent to the furan ring.
  • Safety Note: Furan derivatives can darken upon exposure to air/light. Store under argon at

    
    .
    

Part 4: Biological Applications & Data Summary[1][3]

The 5-methylfuran-2-yl amino alcohol scaffold acts as a versatile template. The following table summarizes its primary therapeutic applications compared to standard phenyl-based drugs.

Therapeutic AreaMechanism of ActionRole of Furan ScaffoldKey Reference
Antimicrobial DNA intercalation / Membrane disruptionEnhances lipophilicity for bacterial cell wall penetration.[1]

-Adrenergic

Antagonist (Beta-blocker)
Bioisostere for phenyl ring; 5-methyl group mimics para-substitution.[2]
Muscarinic M1/M3 Agonist/AntagonistFuran oxygen mimics ester oxygen of Acetylcholine; rigidifies conformation.[3]
Anticancer Cytotoxicity (HeLa, HepG2)Potential alkylating agent after metabolic activation (requires careful tuning).[4]
Metabolic Stability & Toxicity Profile

A critical consideration for this scaffold is the "Furan Structural Alert." Unsubstituted furans are metabolized by CYP2E1 to cis-2-butene-1,4-dial, a reactive Michael acceptor that alkylates proteins and DNA.

  • Mitigation by 5-Methyl: The 5-methyl substituent blocks the primary site of oxidation, significantly reducing the formation of the ring-opened dialdehyde metabolite compared to unsubstituted furan.

  • Risk: Oxidation of the methyl group to a hydroxymethyl (

    
    ) or carboxylic acid (
    
    
    
    ) can occur, which are generally detoxification pathways and safer than ring opening.

References

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 2019.

  • Beta-Adrenoceptor Antagonists (Beta-Blockers): General Pharmacology. CV Pharmacology.

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Biomedicines, 2020.

  • The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols. BenchChem Technical Guides, 2025.

  • Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of PhIP Formation. Foods, 2025.[1]

Sources

Solubility Profiling of Furan-Substituted Amino Propanols: Thermodynamic Mechanisms & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper, synthesized from thermodynamic principles and available analogue data. It addresses the solubility behavior of furan-substituted amino propanols, a class of compounds critical in the synthesis of beta-blockers and heterocyclic pharmaceutical intermediates.

Executive Summary

Furan-substituted amino propanols (e.g., 1-(furan-2-yl)-3-amino-2-propanol) represent a challenging class of "amphiphilic" intermediates.[1] Their solubility profile is governed by a competitive internal architecture: the lipophilic, aromatic furan ring versus the hydrophilic, hydrogen-bond-donating amino-propanol tail.[1]

This guide provides a mechanistic framework for predicting and determining the solubility of these compounds. Unlike simple aliphatic alcohols, these derivatives exhibit non-ideal solution behavior that requires rigorous thermodynamic modeling (Apelblat and van't Hoff analysis) to optimize purification (crystallization) and reaction yields.

Chemical Architecture & Solvation Mechanisms[1]

To understand the solubility profile, we must deconstruct the molecule into its solvophilic domains.

Structure-Property Relationships (SPR)

The molecule consists of two distinct domains that dictate solvent affinity:

DomainChemical NatureInteraction TypeTarget Solvents
Furan Ring Heteroaromatic, Lipophilic

Stacking, weak dipole
Toluene, Ethyl Acetate, DCM
Amino-Propanol Chain Aliphatic, HydrophilicH-Bond Donor/AcceptorMethanol, Ethanol, Water

The "Solubility Conflict": In non-polar solvents (e.g., Hexane), the amino-alcohol tail aggregates due to strong intermolecular hydrogen bonding, leading to low solubility. In highly polar protic solvents (e.g., Water), the hydrophobic furan ring disrupts the water structure, often limiting solubility unless pH is adjusted to protonate the amine.

Hansen Solubility Parameters (HSP)

For accurate solvent selection, we utilize the Hansen Solubility Parameters (


), decomposing the total energy into dispersion (

), polar (

), and hydrogen bonding (

) forces.
  • Predicted HSP for Furan-Amino-Propanols:

    • 
       (Dispersion): High (due to furan ring).[1]
      
    • 
       (H-Bonding): Moderate-High (due to -OH and -NH2).[1]
      
  • Implication: The "Sweet Spot" for maximum solubility lies in dipolar aprotic solvents (DMSO, DMF) or medium-polarity alcohols (Isopropanol, Ethanol) which can solvate both domains simultaneously.[1]

Experimental Protocol: The "Self-Validating" Saturation Method

As a Senior Scientist, I reject simple visual estimation. We employ a Dynamic Laser Monitoring or HPLC-validated Shake-Flask method to ensure thermodynamic equilibrium is reached.[1]

Workflow Diagram

The following diagram outlines the rigorous protocol for generating solubility curves.

SolubilityProtocol cluster_prep Phase 1: Preparation cluster_measure Phase 2: Equilibration cluster_analysis Phase 3: Quantification Solid Excess Solid (Furan Derivative) Mix Equilibrium Cell (Double-Jacketed) Solid->Mix Solvent Pure Solvent (Degassed) Solvent->Mix Agitation Agitation (48h @ T) Mix->Agitation T ± 0.1 K Settle Phase Separation (Filtration/Centrifuge) Agitation->Settle Dilution Dilution (Mobile Phase) Settle->Dilution Supernatant HPLC HPLC-UV/VIS (Quantification) Dilution->HPLC Data Mole Fraction (x) HPLC->Data

Caption: Figure 1. Step-by-step thermodynamic solubility determination workflow ensuring phase equilibrium.

Detailed Methodology
  • Preparation: Add excess solid furan-amino-propanol to the solvent in a double-jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 48–72 hours.
    
    • Validation Step: Measure concentration at 24h, 48h, and 72h. If deviation is

      
      , equilibrium is confirmed.[1]
      
  • Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.[1]

  • Quantification: Analyze via HPLC (UV detection at

    
     of the furan ring, typically ~220 nm or ~270 nm depending on substitution).[1]
    

Thermodynamic Modeling & Data Analysis

Raw solubility data (mole fraction,


) must be correlated to thermodynamic models to be useful for process design.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3][4]
    
  • 
     : Empirical constants derived from regression analysis.
    

Interpretation:

  • If

    
     is negative , solubility increases with temperature (endothermic dissolution).[1]
    
  • 
      accounts for the temperature dependence of the enthalpy of solution.[1]
    
van't Hoff Analysis

To determine the thermodynamic driving forces:


[1]
  • 
     (Enthalpy):  Positive values indicate endothermic dissolution (heat is absorbed).[1]
    
  • 
     (Gibbs Energy):  Must be negative for spontaneous dissolution.[1]
    
  • 
     (Entropy):  Positive values indicate increased disorder, driving the dissolution process.
    

Typical Profile for Furan-Amino-Propanols:

  • In Alcohols (MeOH, EtOH): Dissolution is typically endothermic (

    
    ) and entropy-driven  (
    
    
    
    ).[1] The disruption of the solvent's H-bond network is compensated by the favorable interaction with the amino-alcohol tail.[1]
  • In Non-polar Solvents (Hexane): Solubility is very low;

    
     is positive or weakly negative.[1]
    

Solvent Selection Guide (Data Summary)

Based on structural analogues (Furfuryl alcohol, 3-amino-1-propanol) and thermodynamic principles, the following solubility profile is expected.

Table 1: Predicted Solubility Profile at 298.15 K

Solvent ClassRepresentative SolventSolubility PredictionThermodynamic DriverApplication
Polar Protic Methanol, EthanolHigh H-Bonding (Solute-Solvent)Reaction Medium
Polar Aprotic DMSO, DMFVery High Dipole-Dipole & H-BondingStock Solutions
Dipolar Aprotic Acetone, Ethyl AcetateModerate Dipole-DipoleCrystallization (Anti-solvent)
Non-Polar Hexane, TolueneLow Dispersion (weak)Washing/Precipitation
Chlorinated Chloroform, DCMGood Dispersion & weak H-bondingExtraction
Solvent Selection Decision Tree

SolventSelection Start Select Process Goal Goal Goal? Start->Goal Reaction Synthesis/Reaction Goal->Reaction Dissolve Reactants Cryst Crystallization Goal->Cryst Purify Product Extract Extraction Goal->Extract Isolate from Water HighSol High Solubility Req. (Methanol, Ethanol) Reaction->HighSol Gradient Temp. Dependent? (Ethyl Acetate/Toluene) Cryst->Gradient Immiscible Water Immiscible (DCM, Chloroform) Extract->Immiscible

Caption: Figure 2.[1] Logic gate for solvent selection based on process requirements.

References

  • BenchChem. (2025).[1][5] An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol. Retrieved from

  • Journal of Chemical & Engineering Data. (2010). Solubility of Carbon Dioxide in Aqueous Solutions of 3-Amino-1-propanol. ACS Publications.[1][6] Retrieved from

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[7] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1-Amino-2-propanol.[1][8][9] National Library of Medicine.[1] Retrieved from [8]

  • MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural. Molecules. Retrieved from

Sources

An In-depth Technical Guide to 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the novel chemical entity, 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol. As a molecule featuring a chiral amino alcohol backbone and a substituted furan moiety, it represents a compelling scaffold for investigation in medicinal chemistry and drug development. This document elucidates the formal IUPAC nomenclature, explores its structural and physicochemical properties, proposes a logical synthetic pathway, and discusses its potential therapeutic applications based on structure-activity relationships with known bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising compound.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is paramount for scientific discourse. The structure provided, 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

IUPAC Name: 1-amino-2-(5-methylfuran-2-yl)propan-2-ol

Synonyms: At present, due to the novelty of this specific molecule, there are no widely recognized common names or synonyms in the chemical literature.

Structural Elucidation:

The molecule is a tertiary amino alcohol. The core structure is a propan-2-ol, with an amino group at the 1-position and a 5-methylfuran-2-yl group at the 2-position. The presence of a stereocenter at the second carbon atom indicates that the molecule can exist as a pair of enantiomers, (R)- and (S)-1-amino-2-(5-methylfuran-2-yl)propan-2-ol.

Figure 1: 2D Chemical Structure of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol.

Physicochemical Properties (Predicted)

Due to the absence of empirical data for this specific molecule, the following physicochemical properties are predicted based on its structural components and by analogy to similar compounds.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₈H₁₃NO₂Based on the chemical structure.
Molecular Weight 155.19 g/mol Calculated from the molecular formula.
Boiling Point > 200 °CSimilar amino alcohols exhibit high boiling points due to hydrogen bonding.[1][2]
Melting Point Not readily predictableWill depend on the crystalline form and enantiomeric purity.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol) and aqueous acids. Limited solubility in nonpolar solvents.The amino and hydroxyl groups will facilitate hydrogen bonding with polar solvents.[3][4]
pKa (amine) ~9-10Typical for a primary amino group in an amino alcohol.[2]
LogP ~0.5 - 1.5The presence of polar functional groups is balanced by the hydrocarbon and furan components.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol can be envisioned through a multi-step process, commencing with readily available starting materials. The following protocol is a proposed, logical approach.

Experimental Protocol: A Proposed Synthesis

Step 1: Grignard Reaction

  • Reactants: 2-Acetyl-5-methylfuran and methylmagnesium bromide (Grignard reagent).

  • Procedure: To a solution of 2-acetyl-5-methylfuran in anhydrous diethyl ether, cooled to 0°C, add a solution of methylmagnesium bromide in diethyl ether dropwise with stirring.

  • Rationale: The nucleophilic methyl group of the Grignard reagent will attack the electrophilic carbonyl carbon of the acetyl group, forming a tertiary alcohol upon acidic workup.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Halogenation

  • Reactant: The tertiary alcohol from Step 1 and a halogenating agent (e.g., thionyl chloride).

  • Procedure: React the alcohol with thionyl chloride in a suitable solvent to convert the hydroxyl group into a chloro group.

  • Rationale: This step activates the position for subsequent nucleophilic substitution.

Step 3: Azide Substitution

  • Reactants: The chlorinated product from Step 2 and sodium azide.

  • Procedure: Dissolve the chloro-compound in a polar aprotic solvent like dimethylformamide (DMF) and add sodium azide. Heat the reaction mixture to facilitate the SN2 reaction.

  • Rationale: The azide ion is a good nucleophile and will displace the chloride to form an organic azide.

Step 4: Reduction to Amine

  • Reactants: The azide from Step 3 and a reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation).

  • Procedure: Reduce the azide to the corresponding primary amine. For example, by treating with lithium aluminum hydride in an ethereal solvent, followed by a careful aqueous workup.

  • Rationale: This is a standard and efficient method for the synthesis of primary amines from azides.

Figure 2: Proposed Synthetic Pathway for 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol.

Potential Therapeutic Applications and Rationale

The structural motifs within 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol are present in a variety of biologically active compounds, suggesting its potential as a scaffold for drug discovery.

Intermediate for Complex Drug Molecules

Amino alcohols are crucial building blocks in the synthesis of many pharmaceuticals. For instance, similar structures are intermediates in the preparation of metabolites of the HIV protease inhibitor Darunavir.[1] Furthermore, a structurally related compound, (R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol, is an intermediate in the synthesis of Tezacaftor, a drug used for the treatment of cystic fibrosis.[5][6] This highlights the potential of the title compound as a valuable intermediate for the synthesis of more complex and therapeutically relevant molecules.

Neurological and Psychiatric Disorders

Furan-containing compounds have been explored for their potential in treating neurological disorders. A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrated antidepressant and antianxiety activities in animal models. The combination of the furan ring and the amino alcohol functionality in 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol could potentially lead to novel compounds with activity in the central nervous system.

Antimicrobial and Anticancer Applications

The furan nucleus is a component of many natural and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of fluorine into bioactive compounds is a known strategy in drug design to enhance efficacy and biological half-life.[7] While the title compound does not contain fluorine, its scaffold could be a starting point for the development of fluorinated analogs with enhanced biological activity.

Potential_Applications cluster_apps Therapeutic Areas Core 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol Intermediate Pharmaceutical Intermediate Core->Intermediate Structural Precursor CNS CNS Active Agent Core->CNS Potential Bioactivity Antimicrobial Antimicrobial/Anticancer Scaffold Core->Antimicrobial Scaffold for Derivatization HIV_Protease_Inhibitors HIV Protease Inhibitors Intermediate->HIV_Protease_Inhibitors Cystic_Fibrosis_Modulators Cystic Fibrosis Modulators Intermediate->Cystic_Fibrosis_Modulators Antidepressants Antidepressants CNS->Antidepressants Anxiolytics Anxiolytics CNS->Anxiolytics New_Antibiotics New Antibiotics Antimicrobial->New_Antibiotics Chemotherapeutics Chemotherapeutics Antimicrobial->Chemotherapeutics

Figure 3: Conceptual Diagram of Potential Therapeutic Applications.

Safety and Handling

As a novel chemical entity, a comprehensive toxicological profile for 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol is not available. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion and Future Directions

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol represents a promising yet underexplored molecule with significant potential in medicinal chemistry. Its structural features suggest it could serve as a valuable building block for the synthesis of complex therapeutic agents or as a scaffold for the development of novel drugs targeting a range of diseases. Future research should focus on the efficient and stereoselective synthesis of its enantiomers, followed by a thorough investigation of their biological activities. The insights provided in this guide aim to catalyze further exploration and unlock the full potential of this intriguing compound.

References

  • PubChem. "(2S)-1-{[(5-methylthiophen-2-yl)methyl]amino}propan-2-ol." National Center for Biotechnology Information. Available at: [Link].

  • Angene Chemical. "2-[(1-hydroxypropan-2-yl)(methyl)amino]propan-1-ol(CAS# 56684-95-8)." Available at: [Link].

  • U.S. Environmental Protection Agency. "1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol." CompTox Chemicals Dashboard. Available at: [Link].

  • Pharmaffiliates. "(R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol." Available at: [Link].

  • MDPI. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." Available at: [Link].

  • Elsevier. "Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine." Arabian Journal of Chemistry. Available at: [Link].

Sources

Bioisosteric potential of 5-methylfuran derivatives in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Potential of 5-Methylfuran Derivatives in Drug Design

Executive Summary: The Strategic Niche

In modern medicinal chemistry, the furan ring serves as a classical bioisostere for phenyl and heteroaromatic rings (e.g., thiophene, pyridine). However, the 5-methylfuran scaffold occupies a distinct and often contentious niche. While it offers unique physicochemical advantages—such as reduced aromaticity, enhanced hydrogen-bond accepting capacity, and optimized lipophilicity—it carries a significant "structural alert" burden due to potential metabolic activation.

This technical guide dissects the utility of 5-methylfuran derivatives, moving beyond simple substitution logic to address the causality of metabolic toxicity and the strategic design rules required to harness its potency safely. We analyze its role in modulating target affinity (e.g., EGFR inhibitors) and provide self-validating protocols for synthesis and metabolic de-risking.

Physicochemical Profiling: Beyond the Phenyl Analogue

The substitution of a phenyl ring with a 5-methylfuran moiety is not merely a space-filling exercise; it fundamentally alters the electronic landscape of the ligand.

Table 1: Comparative Physicochemical Properties

PropertyPhenyl RingFuran Ring5-Methylfuran MoietyImpact on Drug Design
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (RE ~16 kcal/mol)Moderate5-MF is more prone to oxidative metabolism but can participate in

-stacking with different geometry.
H-Bonding None (Hydrophobic)Weak Acceptor (Ether O)Enhanced AcceptorThe ether oxygen in 5-MF can accept H-bonds from backbone amides in the binding pocket.
Lipophilicity (LogP) BaselineLower (

LogP ~ -1.0)
IntermediateThe 5-methyl group acts as a "lipophilic anchor," recovering some hydrophobicity lost by the oxygen atom.
Metabolic Liability Low (unless activated)High (Ring opening)High (Specific Activation) The methyl group blocks the C5 position but introduces benzylic-like oxidation risks.
Bioisosteric Logic

The 5-methyl group serves two critical functions:

  • Steric Occlusion: It mimics the bulk of a phenyl ring's meta or para substituent, ensuring the pharmacophore fills hydrophobic pockets (e.g., the ATP-binding site of kinases).

  • Electronic Modulation: The methyl group is electron-donating (+I effect), which increases the electron density of the furan ring. While this can enhance cation-

    
     interactions, it paradoxically increases the ring's susceptibility to oxidative opening by CYP450 enzymes (discussed in Section 3).
    

Metabolic & Toxicological Considerations: The "Furan Problem"

Scientific Integrity Alert: A naive replacement of phenyl with 5-methylfuran without metabolic screening is a critical error.

The primary failure mode for furan-containing drugs is bioactivation by Cytochrome P450 (specifically CYP2E1) to reactive dicarbonyl species. Unlike the phenyl ring, which typically undergoes hydroxylation, the furan ring undergoes oxidation to an epoxide or cis-enedial intermediate, which acts as a Michael acceptor for cellular nucleophiles (DNA/Proteins).

Mechanism of Toxicity[1][2][3]
  • Unsubstituted Furan: Oxidized to cis-2-butene-1,4-dial (BDA).

  • 5-Methylfuran: Oxidized to Acetylacrolein (AcA) .

    • Insight: While 5-substitution blocks one reactive

      
      -position, the remaining double bonds and the methyl group itself allow for the formation of AcA, a potent alkylating agent.
      

Diagram 1: Metabolic Activation Pathway (The Risk Mechanism)

MetabolicActivation MF 5-Methylfuran Scaffold CYP CYP450 (CYP2E1) Oxidation MF->CYP Metabolic Attack Epoxide Unstable Epoxide Intermediate CYP->Epoxide Ring Oxidation AcA Acetylacrolein (AcA) (Reactive Electrophile) Epoxide->AcA Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) AcA->Adduct Covalent Binding (Toxicity) GSH Glutathione (GSH) Trapping AcA->GSH Phase II Conjugation Detox Mercapturic Acid Excretion GSH->Detox Clearance

Caption: CYP2E1-mediated bioactivation of 5-methylfuran to the reactive electrophile Acetylacrolein (AcA), leading to toxicity unless trapped by Glutathione.

Case Study: EGFR Inhibitors (Quinazolinone Hybrid)

A compelling application of 5-methylfuran is its use in Epidermal Growth Factor Receptor (EGFR) inhibitors. Research has shown that replacing a standard phenyl ring with a 2-[(5-methylfuran-3-yl)thio] moiety in quinazolinone derivatives can significantly enhance potency.

  • Compound: 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one (Derivative 6b).

  • Mechanism: The 5-methylfuran moiety occupies the hydrophobic pocket of the EGFR kinase domain. The sulfur linker provides flexibility, while the furan oxygen interacts with specific residues (e.g., Cys797 or Met793) via water-bridged H-bonds.

  • Outcome: IC50 values in the nanomolar range (0.19 µM), comparable to Erlotinib, with induced apoptosis in MCF-7 cells.[1][2]

Experimental Protocols

Protocol A: Synthesis of 5-Methylfuran Derivatives (Paal-Knorr Variation)

This protocol describes the synthesis of a 2,5-disubstituted furan core, a common precursor for drug scaffolds.

Reagents: 2,5-Hexanedione (or substituted 1,4-dione), p-Toluenesulfonic acid (pTSA), Toluene.

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reactants: Charge the flask with the 1,4-dicarbonyl precursor (10 mmol) and Toluene (50 mL).

  • Catalysis: Add pTSA (0.5 mmol, 5 mol%) as the acid catalyst.

  • Cyclization: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

    • Checkpoint: The reaction is complete when water evolution ceases (approx. 2-4 hours). TLC should show the disappearance of the starting dione.

  • Workup: Cool to room temperature. Wash with saturated NaHCO3 (2 x 20 mL) to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reactive Metabolite Trapping Assay (GSH Trapping)

Self-Validating System: This assay confirms if your specific 5-methylfuran derivative generates toxic Acetylacrolein intermediates.

  • Incubation System: Prepare human liver microsomes (HLM) (1 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).

  • Substrate: Add the test compound (10 µM).

  • Trapping Agent: Add Glutathione (GSH) at a high concentration (5 mM) to capture any soft electrophiles formed.

  • Initiation: Add NADPH (1 mM) to start the CYP450 reaction. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000g for 10 min.

  • Analysis (LC-MS/MS): Analyze the supernatant for GSH-adducts .

    • Validation Criteria: Look for a mass shift of +307 Da (GSH moiety). If a GSH-adduct is detected, the compound is metabolically unstable and potentially hepatotoxic.

    • Decision Gate: If Adduct > 1% of parent, prioritize structural modification (e.g., add EWG to furan ring to lower electron density).

Visualizing the Design Logic

Diagram 2: Bioisosteric Decision Tree

DesignLogic Start Target: Phenyl Ring Replacement Need Requirement Analysis Start->Need OptionA Use Thiophene (High Lipophilicity, S-metabolism) Need->OptionA Need Hydrophobicity OptionB Use 5-Methylfuran (H-Bond Acceptor, Lower LogP) Need->OptionB Need Solubility/H-Bonding Check Metabolic Stability Check (GSH Trapping) OptionB->Check Result1 Positive Adducts (AcA) RISK: Hepatotoxicity Check->Result1 High Reactivity Result2 No Adducts SAFE: Proceed Check->Result2 Steric Blockade Effective Mitigation Strategy: Add EWG (e.g., Ester, Nitrile) at C2/C4 Result1->Mitigation De-risk Mitigation->Check Re-test

Caption: Decision framework for selecting 5-methylfuran as a bioisostere, emphasizing the mandatory metabolic stability checkpoint.

References

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Source: Drug Metabolism and Disposition (NIH), 2022. URL:[Link]

  • Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Source: Scientific Reports (Nature), 2025. URL:[Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Source: Chemical Research in Toxicology (ACS), 2024. URL:[Link]

  • Application of Bioisosteres in Drug Design. Source: University of Tokyo / ChemBioChem, 2012. URL:[Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Antimycobacterial Potential. Source: Molbank (MDPI), 2022. URL:[Link][3][4]

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol, a valuable amino alcohol scaffold, starting from the readily available 2-acetyl-5-methylfuran. Furan-containing amino alcohols represent a compelling class of compounds with significant potential in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Our outlined synthetic strategy employs a highly reliable two-step sequence: a base-catalyzed nitroaldol (Henry) reaction to construct the carbon backbone, followed by the catalytic hydrogenation of the resulting nitro-alcohol intermediate. This application note details the causality behind experimental choices, provides step-by-step protocols, and includes guidance on product characterization and troubleshooting, ensuring a reproducible and efficient synthesis for research and development applications.

Introduction and Synthetic Strategy

The furan scaffold is a cornerstone in medicinal chemistry, imparting unique electronic and steric properties to pharmacologically active agents.[1] When combined with an amino alcohol moiety, the resulting structures are of significant interest for drug discovery programs. The target molecule, 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol, is a tertiary alcohol bearing a primary amine, a structure that presents specific synthetic challenges.

Several synthetic routes were considered, including reductive amination and Strecker-type syntheses. However, these common methods are not directly applicable for constructing the target β-amino alcohol from the specified ketone starting material.[][3] The chosen strategy, a nitroaldol (Henry) reaction followed by reduction, offers a robust and high-yielding pathway.

The core logic of this approach is twofold:

  • The Henry Reaction: This classic carbon-carbon bond-forming reaction enables the addition of a nitromethane-derived nucleophile to the carbonyl group of 2-acetyl-5-methylfuran. This efficiently installs both the required additional carbon atom and a nitro group, which serves as a masked amine.

  • Catalytic Hydrogenation: The nitro group of the intermediate is subsequently reduced to a primary amine using catalytic hydrogenation. This method is selected for its high efficiency, clean conversion, and operational simplicity, avoiding the use of harsh metal hydride reagents.

The overall transformation is depicted below:

Synthetic_Pathway Start 2-Acetyl-5-methylfuran Intermediate 2-(5-methylfuran-2-yl)-1-nitropropan-2-ol Start->Intermediate 1. Nitromethane (CH3NO2) 2. Base (e.g., DBU) (Henry Reaction) Product 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol Intermediate->Product H2, Pd/C (Catalytic Hydrogenation)

Caption: Overall synthetic scheme for the target molecule.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Nitromethane is flammable and toxic. Hydrogen gas is highly flammable and should be handled with extreme care using appropriate equipment.

Part A: Synthesis of 2-(5-methylfuran-2-yl)-1-nitropropan-2-ol (Intermediate)

This step involves the base-catalyzed addition of nitromethane to 2-acetyl-5-methylfuran. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is chosen as a strong, non-nucleophilic organic base that effectively promotes the reaction with minimal side products.

Materials & Reagents:

Reagent M.W. Amount Moles
2-Acetyl-5-methylfuran 124.14 g/mol 5.00 g 40.3 mmol
Nitromethane 61.04 g/mol 7.38 g (6.5 mL) 121 mmol
DBU 152.24 g/mol 0.61 g (0.6 mL) 4.03 mmol
Dichloromethane (DCM) - 100 mL -
1 M Hydrochloric Acid - 50 mL -
Saturated Sodium Bicarbonate - 50 mL -
Brine - 50 mL -

| Anhydrous Magnesium Sulfate | - | As needed | - |

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-5-methylfuran (5.00 g, 40.3 mmol).

  • Dissolution: Dissolve the starting material in dichloromethane (100 mL).

  • Reagent Addition: Add nitromethane (6.5 mL, 121 mmol, 3.0 eq.) to the solution, followed by the dropwise addition of DBU (0.6 mL, 4.03 mmol, 0.1 eq.) over 5 minutes at room temperature.

    • Causality Note: Using an excess of nitromethane drives the reaction equilibrium towards the product. DBU is used in catalytic amounts as it is regenerated during the reaction cycle.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting ketone spot is consumed.

  • Work-up - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (50 mL) to neutralize the DBU catalyst.

  • Work-up - Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Causality Note: The acid wash removes the basic catalyst, while the bicarbonate wash removes any residual acid. The brine wash aids in breaking emulsions and removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure nitro-alcohol intermediate as a pale yellow oil. An expected yield is typically in the range of 75-85%.

Part B: Synthesis of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol (Final Product)

This protocol describes the reduction of the nitro group to a primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials & Reagents:

Reagent M.W. Amount Moles
Nitro-alcohol Intermediate 185.16 g/mol 5.00 g 27.0 mmol
Palladium on Carbon (10 wt%) - 500 mg 10% w/w
Methanol - 100 mL -

| Celite® | - | As needed | - |

Protocol:

  • Reaction Setup: Add the nitro-alcohol intermediate (5.00 g, 27.0 mmol) and methanol (100 mL) to a suitable hydrogenation vessel (e.g., a Parr shaker bottle).

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the solution under a stream of inert gas (e.g., nitrogen or argon).

    • Causality Note: Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups. It is pyrophoric and must be handled with care, especially when dry and in the presence of flammable solvents.

  • Hydrogenation: Secure the vessel to a Parr hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up - Catalyst Removal: Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Causality Note: Filtering through Celite® prevents fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent until it can be disposed of safely, as it can ignite upon drying in air.

  • Concentration: Wash the filter cake with additional methanol (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography (using a mobile phase containing a small percentage of triethylamine, e.g., 90:9:1 DCM:Methanol:Triethylamine) to afford the final product as a white to off-white solid. An expected yield is typically >90%.

Characterization of Final Product

The structure of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the furan ring protons (~6.0-6.2 ppm and ~7.2 ppm), the aminomethyl (-CH₂NH₂) protons, the methyl protons, and broad singlets for the -OH and -NH₂ protons (exchangeable with D₂O).[4]
¹³C NMR Resonances for the furan ring carbons (~105-155 ppm), the quaternary carbon bearing the hydroxyl group, and the aliphatic carbons of the methyl and aminomethyl groups.
IR Spectroscopy Broad absorption bands for O-H and N-H stretching (~3200-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and characteristic C-O and C=C stretching of the furan ring (~1020-1600 cm⁻¹).[5]
Mass Spec (ESI+) A prominent ion corresponding to the protonated molecule [M+H]⁺.

Workflow and Troubleshooting

Experimental_Workflow cluster_PartA Part A: Henry Reaction cluster_PartB Part B: Hydrogenation A1 1. Dissolve Ketone in DCM A2 2. Add Nitromethane & DBU A1->A2 A3 3. Stir 12-18h at RT (Monitor by TLC) A2->A3 A4 4. Quench with HCl A3->A4 A5 5. Extract & Wash A4->A5 A6 6. Dry & Concentrate A5->A6 A7 7. Purify via Column Chromatography A6->A7 B1 1. Dissolve Nitro-alcohol in Methanol A7->B1 Intermediate Product B2 2. Add Pd/C Catalyst B1->B2 B3 3. Hydrogenate (50 psi H2) B2->B3 B4 4. Filter through Celite B3->B4 B5 5. Concentrate Solvent B4->B5 B6 6. Final Product (Purify if needed) B5->B6

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low yield in Henry Reaction Inactive base; insufficient reaction time.Use freshly opened DBU. Allow the reaction to stir for a longer duration, monitoring carefully by TLC.
Incomplete Hydrogenation Catalyst poisoning or deactivation.Ensure the nitro-alcohol intermediate is sufficiently pure. Use fresh Pd/C catalyst. Ensure the system is properly purged and free of air.
Product is an oil, not a solid Residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If impurities are present, repeat the purification step.

References

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • SCIENCE & INNOVATION. (2023). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION International Scientific Journal. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Shaabani, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Zhang, G.-W., et al. (2010). Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry. [Link]

  • NIST. (n.d.). 2-Acetyl-5-methylfuran. NIST WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Považanec, F., et al. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers. [Link]

  • Abraham, L., et al. (2019). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. [Link]

  • Canadian Science Publishing. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

  • ResearchGate. (2017). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

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Application Note & Protocol: Regioselective Ring-Opening of Furan-Substituted Epoxides with Ammonia for the Synthesis of Bio-active Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan-containing amino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] A robust and direct method for synthesizing these valuable building blocks is the nucleophilic ring-opening of furan-substituted epoxides with ammonia. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on this pivotal transformation. We delve into the underlying reaction mechanism, explain the causality behind key experimental choices to ensure high regioselectivity and yield, and provide a detailed, field-proven laboratory protocol. The guide is structured to combine theoretical understanding with practical, actionable steps, ensuring both scientific integrity and successful experimental outcomes.

Introduction: The Significance of Furan-Containing Amino Alcohols

The furan ring system is a cornerstone in drug discovery, prized for its unique electronic properties and ability to engage in various biological interactions. When integrated into an amino alcohol structure, the resulting compounds exhibit a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and neuroprotective properties.[1] The 1,2-amino alcohol motif is a key pharmacophore in numerous FDA-approved drugs and clinical candidates.

The synthesis of these molecules via the ammonolysis of furan-substituted epoxides is an attractive and atom-economical approach.[2] However, the success of this reaction hinges on controlling the regioselectivity of the ring-opening to yield the desired isomer. This guide addresses the critical parameters required to achieve this control.

Mechanism and Regioselectivity

The reaction of an epoxide with ammonia proceeds via a nucleophilic substitution (SN2) mechanism.[3][4] The considerable ring strain of the three-membered epoxide ring (approx. 13 kcal/mol) provides the thermodynamic driving force for the reaction, allowing the C-O bond to break even though the alkoxide is typically a poor leaving group.[4][5]

For an unsymmetrical epoxide, such as one substituted with a furan ring, two regioisomeric products are possible. Under neutral or basic conditions, the nucleophile (ammonia) preferentially attacks the less sterically hindered carbon atom.[4][6][7] This is the key principle for achieving high regioselectivity in this protocol.

In the case of a terminal furan-substituted epoxide, the attack will occur at the terminal carbon (Cβ), distal to the furan ring, as it is less sterically encumbered.

Caption: SN2 mechanism for the ammonolysis of a furan-substituted epoxide.

While acid catalysis can be used to activate the epoxide, it can alter the regioselectivity.[8] Protonation of the epoxide oxygen leads to a transition state with significant carbocation character, favoring nucleophilic attack at the more substituted carbon (the carbon adjacent to the furan ring) that can better stabilize a positive charge.[9][10] Therefore, this protocol avoids acidic conditions to ensure the formation of the desired regioisomer.

Detailed Experimental Protocol

This protocol describes a general procedure for the ring-opening of 2-(oxiran-2-ylmethyl)furan with an ethanolic ammonia solution.

Materials and Reagents
  • Substrate: 2-(Oxiran-2-ylmethyl)furan (1.0 eq)

  • Nucleophile: 7N Ammonia solution in Methanol or Ethanol (10-20 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (for work-up)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Aqueous Wash: Saturated Sodium Chloride solution (Brine)

  • Purification: Silica Gel (230-400 mesh) for column chromatography

  • TLC: Silica gel plates with fluorescent indicator (254 nm)

Equipment
  • Heavy-walled pressure vessel (sealed tube) or a round-bottom flask with a reflux condenser

  • Stir plate and magnetic stir bar

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Standard analytical equipment (NMR, MS, IR)

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry heavy-walled pressure vessel equipped with a magnetic stir bar, add the furan-substituted epoxide (e.g., 5 mmol, 1.0 eq).

    • In a fume hood, carefully add the 7N solution of ammonia in methanol or ethanol (e.g., 14 mL for 100 mmol NH₃, 20 eq).

    • Seal the vessel tightly. Note: Sealing the vessel is crucial to maintain the concentration of the volatile ammonia.

  • Reaction Execution:

    • Place the sealed vessel in an oil bath pre-heated to 60-70 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). To take a sample, cool the vessel to room temperature, carefully unseal it in a fume hood, and take a small aliquot. A typical mobile phase for TLC is Ethyl Acetate/Hexane (e.g., 1:1) with a few drops of triethylamine to prevent the amine product from streaking on the silica plate.

  • Work-up and Extraction:

    • After the reaction is complete (as determined by TLC), cool the vessel to room temperature.

    • Carefully open the vessel in a fume hood to vent any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the excess ammonia and solvent.

    • Dissolve the resulting crude oil in Dichloromethane or Ethyl Acetate (50 mL).

    • Transfer the organic solution to a separatory funnel and wash with brine (2 x 20 mL) to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude amino alcohol.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, such as 1-10% Methanol in Dichloromethane, is often effective. The addition of 0.5-1% triethylamine to the mobile phase is recommended to improve the peak shape of the amine product.

    • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure.

    • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Key Experimental Parameters and Scientific Rationale

The choices made during the experimental setup are critical for maximizing yield and selectivity.

ParameterRecommended ConditionRationale & Justification
Ammonia Source Saturated solution in alcohol (e.g., 7N in MeOH)Provides a high concentration of the nucleophile in a suitable solvent. Using anhydrous ammonia gas is also possible but requires specialized equipment. Aqueous ammonia can be used but may lead to diol formation as a side product.
Stoichiometry 10-20 equivalents of AmmoniaA large excess of ammonia is crucial to outcompete the product amino alcohol from acting as a nucleophile and reacting with another epoxide molecule. This minimizes the formation of dimer and polymer byproducts.[11]
Solvent Methanol or EthanolProtic solvents are effective for this reaction. They can solvate the ions in the transition state and act as a proton source to neutralize the alkoxide intermediate formed after the ring-opening.[4][8]
Temperature 60-80 °C in a sealed vesselElevated temperatures are required to overcome the activation energy for opening the epoxide ring with a neutral nucleophile like ammonia. A sealed system prevents the volatile ammonia from escaping, maintaining its concentration and driving the reaction to completion.[12]
Catalyst None (or non-acidic)The protocol avoids acid catalysts (Lewis or Brønsted acids) to ensure the SN2 attack occurs at the sterically least hindered carbon, thus controlling regioselectivity.[7][9]

Experimental Workflow and Safety

G start Start: Furan-Epoxide & NH₃ in EtOH/MeOH setup Reaction Setup (Charge sealed vessel) start->setup reaction Heating & Stirring (60-70°C, 12-24h) setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography (Silica Gel) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end_node Pure Amino Alcohol analysis->end_node

Caption: General workflow for the synthesis of furan-containing amino alcohols.

Safety Precautions
  • Epoxides: Many epoxides are alkylating agents and should be treated as potential mutagens and carcinogens. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Ammonia: Ammonia solutions are corrosive and have a pungent, irritating odor. Inhalation can cause severe respiratory irritation. All manipulations should be performed in a fume hood.

  • Pressure: Heating a sealed vessel generates internal pressure. Use only pressure-rated glassware and inspect it for cracks or defects before use. Employ a blast shield as an additional safety measure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion / No Reaction Insufficient temperature; Loss of ammonia.Ensure the reaction temperature is maintained. Check the seal on the reaction vessel to ensure it is airtight.
Formation of Dimer Byproduct Insufficient excess of ammonia.Increase the equivalents of ammonia used (e.g., to 20-30 eq).
Product Streaking on TLC Amine interacting with acidic silica gel.Add a small amount of triethylamine (0.5-1%) or ammonia to the TLC mobile phase.
Difficult Purification Product is very polar.Use a more polar eluent system for chromatography (e.g., MeOH/DCM). Consider using a different stationary phase like alumina if silica is problematic.

Conclusion

The ring-opening of furan-substituted epoxides with ammonia is a powerful and direct method for synthesizing valuable amino alcohol building blocks for drug discovery and development. By carefully controlling key parameters—namely, using a large excess of ammonia under non-acidic conditions at elevated temperatures—researchers can achieve high yields and excellent regioselectivity. The protocol and insights provided in this guide offer a robust framework for the successful implementation of this important chemical transformation.

References

  • The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. Benchchem.
  • Wei, Y., & Hansen, J. (n.d.). Diversity Oriented Synthesis of Furan Epoxide.
  • Kawabata, T., et al. (2006). Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis. Organic Letters. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.
  • Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. [Link]

  • Bhagavathula, D.S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
  • Sultana, N., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2025). MDPI. [Link]

  • The trading of space for time under weakly activated catalysis: expeditious synthesis of β-NH2 alcohols via a direct ammonolysis of epoxides with ammonia. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Covalent Tethers for Precise Amino Alcohol Syntheses: Ring Opening of Epoxides by Pendant Sulfamates and Sulfamides. (2018). PMC. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2020).
  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. (2018). PMC. [Link]

  • Formation of a Renewable Amine and an Alcohol via Transformations of 3-Acetamido-5-acetylfuran. (2025).
  • Diversity oriented synthesis for drug discovery using a furan epoxide. (n.d.).
  • Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

  • The ring opening of the epoxide product from the oxidation of 2,5-dimehtylfuran. (n.d.). ResearchGate. [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). MDPI. [Link]

  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. (2019). PubMed. [Link]

  • Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. (2012). PMC. [Link]

  • Regioselectivity of epoxide ring-opening. (2018). YouTube. [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013). Chemistry Stack Exchange. [Link]

Sources

Application Note: 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol (AMFP) in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol (referred to herein as AMFP ) as a chiral ligand. The guide synthesizes mechanistic principles of 1,2-amino alcohol catalysis with the specific electronic and steric profile of the 5-methylfuran moiety.

Executive Summary & Ligand Profile[1]

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol (AMFP) is a specialized tertiary amino alcohol ligand. Unlike traditional phenyl-based ligands (e.g., phenylglycinol, ephedrine), AMFP incorporates an electron-rich 5-methylfuran heteroaromatic system. This structural modification offers unique electronic tuning and steric parameters, making it particularly effective in reactions where standard aromatic ligands provide insufficient enantioselectivity or reactivity.

Structural Features & Advantages[1]
  • Tertiary Alcohol Center: The quaternary carbon at the C2 position (bearing the furan, methyl, and hydroxyl groups) prevents oxidation to the ketone, enhancing ligand stability compared to secondary amino alcohols.

  • Electronic Modulation: The furan ring is π-excessive (electron-rich), potentially stabilizing cationic transition states in Lewis acid catalysis (e.g., Borane reduction) more effectively than phenyl analogs.

  • Steric Tuning: The 5-methyl group on the furan ring extends the steric barrier distal to the coordination site, influencing the chiral pocket's geometry.

Physicochemical Properties
PropertyDescription
Formula C₈H₁₃NO₂
MW 155.19 g/mol
Appearance Viscous oil or low-melting solid (enantiomer dependent)
Solubility Soluble in MeOH, EtOH, THF, DCM, Toluene; Sparingly soluble in Hexane/Water
Stability Hygroscopic; Furan ring sensitive to strong oxidants and prolonged light exposure. Store under Argon at -20°C.

Mechanism of Action

AMFP functions primarily as a bidentate ligand, coordinating through the amine nitrogen and the alkoxide oxygen.

Coordination Mode

In the presence of Lewis acidic metals (Zn, B, Cu), the hydroxyl proton is deprotonated (or eliminated as


), forming a rigid 5-membered chelate ring.
  • Zinc Catalysis: Forms a dimeric precatalyst which dissociates into the active monomeric species, activating the dialkylzinc reagent.

  • Borane Reduction: Reacts with

    
     to form an oxazaborolidine intermediate, activating the ketone substrate via a specific "face-selective" hydride transfer.
    

Coordination Ligand AMFP Ligand (Free Base) Complex Active Catalyst Complex (5-Membered Chelate) Ligand->Complex Coordination (-Alkane/H2) Metal Metal Source (ZnEt2 or BH3) Metal->Complex TS Transition State (Zimmerman-Traxler Model) Complex->TS + Substrate TS->Complex Regeneration Product Chiral Product TS->Product Transfer

Figure 1: General activation pathway for AMFP in asymmetric catalysis.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes[2][3]

This is the benchmark reaction for characterizing the enantioselectivity of amino alcohol ligands. AMFP is particularly useful for aromatic aldehydes where the furan-furan or furan-phenyl


-stacking interactions can enhance selectivity.
Protocol

Reaction:



Reagents:

  • Aldehyde substrate (1.0 mmol)

  • Diethylzinc (

    
    , 1.0 M in hexane, 2.2 mmol)
    
  • AMFP Ligand (0.05 mmol, 5 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve AMFP (7.8 mg, 0.05 mmol) in anhydrous Toluene (2.0 mL).

  • Zinc Addition: Cool the solution to 0°C. Dropwise add

    
     (2.2 mL, 2.2 mmol).
    
    • Observation: Ethane gas evolution will occur. Allow to stir for 20 minutes at 0°C to ensure formation of the zinc-aminoalkoxide complex.

  • Substrate Addition: Add the aldehyde (1.0 mmol) dropwise to the stirring catalyst solution.

  • Reaction: Stir at 0°C to Room Temperature (optimization required per substrate). Monitor by TLC/GC.

    • Typical Time: 4–12 hours.

  • Quench: Carefully add saturated

    
     (aq) (5 mL) to quench excess 
    
    
    
    . Caution: Exothermic.
  • Workup: Extract with

    
     (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Analysis: Determine conversion by NMR and ee% by Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

Expected Performance (Substrate Scope)
Substrate ClassExampleExpected YieldExpected ee%Notes
Aromatic Benzaldehyde>95%85–96%High selectivity due to π-stacking.
Heteroaromatic Furfural>90%80–92%Excellent compatibility with furan ring.
Aliphatic Hexanal70–85%60–80%May require lower temp (-20°C).
Branched Pivalaldehyde>90%>90%Steric bulk aids selectivity.

Application 2: Asymmetric Borane Reduction of Ketones

AMFP serves as a precursor to a chiral oxazaborolidine catalyst (analogous to the CBS catalyst) for the reduction of prochiral ketones.

Protocol

Reaction:



Reagents:

  • Ketone (1.0 mmol)

  • Borane-DMS complex (

    
    , 2.0 M in THF, 0.6 mmol) or Catecholborane.
    
  • AMFP Ligand (0.1 mmol, 10 mol%)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Generation: In a dry flask under Argon, dissolve AMFP (15.5 mg, 0.1 mmol) in THF (5 mL).

  • Pre-complexation: Add a portion of the borane reagent (0.1 mmol) and stir at reflux for 1 hour to form the active oxazaborolidine species (elimination of

    
    ).
    
  • Reduction: Cool to ambient temperature (or -20°C for higher ee). Simultaneously add the remaining borane (0.5 mmol) and the ketone (1.0 mmol) slowly over 1 hour (syringe pump recommended).

    • Note: Slow addition maintains a low concentration of free ketone, ensuring reduction occurs only via the chiral catalytic pathway.

  • Quench: Add MeOH (2 mL) dropwise. Stir for 30 mins to decompose borate intermediates.

  • Workup: Evaporate volatiles. Partition between

    
     and Ether. Wash organic layer with 
    
    
    
    , dry, and concentrate.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion:

    • Cause: Moisture in solvent deactivating the Zn or Borane reagent.

    • Fix: Redistill Toluene/THF over Na/Benzophenone. Ensure Ligand is dry (azeotrope with benzene if necessary).

  • Low Enantioselectivity (ee%):

    • Cause: "Background reaction" (uncatalyzed reaction).

    • Fix: Lower the temperature. Ensure slow addition of substrate. Increase ligand loading to 10 mol%.

  • Ligand Decomposition:

    • Cause: Acid sensitivity of the furan ring.

    • Fix: Avoid strong acidic workups; use buffered

      
       or mild acid washes.
      
Structural Optimization Logic

If AMFP provides insufficient steric bulk for a specific large substrate:

  • Modification: Consider derivatives with substitution at the furan 3- or 4-position, or replacing the N-methyl (if secondary) with N-benzyl to increase steric crowding in the transition state.

References

  • General Amino Alcohol Catalysis: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Furan-Based Ligands: Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Journal of Organic Chemistry, 65(7), 2108-2113. Link (Contextual reference for heteroaryl/bulky amino alcohols).

  • Borane Reduction Mechanism: Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2] Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Furan Amino Alcohol Synthesis (Analogous): Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

Sources

Bioconjugation techniques using furan-linker amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Bioconjugation Strategies Using Furan-Linker Amino Alcohols

Executive Summary

This application note details the utility of Furan-Linker Amino Alcohols (FAAs) as versatile heterobifunctional scaffolds for next-generation bioconjugation. Unlike traditional maleimide-thiol or NHS-amine chemistries, furan-based strategies offer a unique duality: they can participate in reversible Diels-Alder (DA) reactions for controlled drug release or be oxidatively activated to form zero-length, irreversible crosslinks with nucleophiles (Lys, Cys).

The incorporation of an amino alcohol motif within the linker architecture serves two critical functions:

  • Chemical Versatility: The amine and hydroxyl groups provide orthogonal handles for attaching payloads (drugs, fluorophores) or improving solubility.

  • Hydrophilicity: The hydroxyl group mitigates the hydrophobicity of the furan ring, reducing aggregation in Antibody-Drug Conjugates (ADCs).

Scientific Foundation & Mechanisms

The furan moiety acts as a "pro-reactive" handle. Its reactivity is switchable based on the external trigger applied.

Mechanism A: Reversible Diels-Alder Ligation (The "Click" Route)

Under physiological conditions (or slightly elevated temperatures), the electron-rich furan diene reacts with electron-poor dienophiles (typically maleimides) to form a bicyclic adduct.

  • Key Feature: The reaction is reversible (Retro-Diels-Alder) at higher temperatures (

    
    C) or under mechanical stress, making it ideal for "catch-and-release" purification or drug delivery systems where payload release is desired.
    
Mechanism B: Oxidative Activation (The "FuTine" Route)

Pioneered by the Madder group, this method treats the furan as a "caged" electrophile. Upon oxidation (using N-bromosuccinimide (NBS) or singlet oxygen


), the furan ring opens to form a highly reactive cis-2-butene-1,4-dial (BDA)  equivalent.
  • Key Feature: This reactive intermediate rapidly captures proximal nucleophiles (amines, thiols) to form stable pyrrole adducts. This is site-specific if the furan is directed by a ligand-receptor interaction.

Mechanism Diagram: The Furan Switch

FuranPathways Furan Furan-Linker (Latent State) DA_Adduct Diels-Alder Adduct (Reversible) Furan->DA_Adduct Cycloaddition (pH 6-8) Enedione Reactive Enal (Electrophile) Furan->Enedione Oxidation Maleimide + Maleimide (Dienophile) Maleimide->DA_Adduct DA_Adduct->Furan Retro-DA (Heat) Oxidant + Oxidant (NBS / 1O2) Oxidant->Enedione Crosslink Pyrrole Crosslink (Irreversible) Enedione->Crosslink Nucleophilic Attack Protein + Protein (Lys/Cys) Protein->Crosslink

Caption: Figure 1. The dual-reactivity landscape of furan linkers. Path A (Green) yields reversible conjugates; Path B (Red) yields stable, irreversible crosslinks via oxidative activation.

Experimental Workflow: Synthesis & Conjugation

This protocol focuses on using a generic Furan-Amino Alcohol (FAA) linker (e.g., N-(furan-2-ylmethyl)-2-aminoethanol) to conjugate a carboxyl-containing drug payload to a monoclonal antibody (mAb).

Phase 1: Payload Functionalization (Linker Attachment)

Objective: Attach the FAA linker to the drug payload via the amine handle, leaving the furan and hydroxyl groups exposed.

  • Activation: Dissolve the Carboxyl-Drug (1 eq) in anhydrous DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 30 min at RT to form the NHS-ester.

  • Conjugation: Add the Furan-Amino Alcohol (1.5 eq) and DIPEA (2.0 eq).

  • Reaction: Stir for 4-12 hours at RT. The primary amine of the FAA reacts with the NHS-ester.

  • Purification: Purify the Furan-Drug intermediate via RP-HPLC.

    • Note: The hydroxyl group on the linker remains free, improving the aqueous solubility of this intermediate compared to alkyl linkers.

Phase 2: Bioconjugation to Antibody (Diels-Alder Route)

Objective: Conjugate the Furan-Drug to a Maleimide-functionalized Antibody.

Reagents:

  • mAb-Maleimide (generated via Traut’s reagent or partial reduction + Mal-linker).

  • Furan-Drug intermediate (from Phase 1).

Protocol:

  • Buffer Exchange: Exchange mAb-Maleimide into PBS (pH 7.2) containing 10% glycerol.

  • Mixing: Add 5–10 equivalents of Furan-Drug per maleimide site.

  • Incubation: Incubate at 37°C for 16–24 hours.

    • Critical: Diels-Alder with furan is slower than thiol-maleimide. Mild heating is often required.

  • Validation: Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography) to determine Drug-Antibody Ratio (DAR).

  • Stabilization (Optional): If reversibility is not desired, the resulting adduct can be hydrogenated (Pd/C) to lock the linkage, though this is rare in biologics.

Phase 3: Bioconjugation to Antibody (Oxidative Route - "FuTine")

Objective: Site-specific covalent crosslinking to native Lysine residues.

Protocol:

  • Targeting: Ensure the Furan-Drug has affinity for the target protein, or use a Furan-peptide ligand.

  • Equilibration: Mix Protein (10 µM) and Furan-Ligand (20 µM) in Phosphate Buffer (pH 7.4). Allow binding equilibrium (30 min).

  • Activation: Add N-Bromosuccinimide (NBS) (1-2 eq relative to furan) OR irradiate with visible light in the presence of Rose Bengal (2 µM) and

    
    .
    
    • Safety: NBS is a strong oxidant; use stoichiometric amounts to avoid protein oxidation.

  • Quenching: Quench with excess N-acetyl methionine or Tryptophan after 15 mins.

  • Analysis: SDS-PAGE. The formation of a covalent bond will survive boiling/reducing conditions.

Data Analysis & Troubleshooting

Table 1: Comparative Analysis of Furan Conjugation Methods

FeatureDiels-Alder (DA)Oxidative Activation (FuTine)
Reaction Partner MaleimideProximal Nucleophile (Lys, Cys, Arg)
Stability Reversible (Retro-DA at >60°C)Irreversible (Covalent Pyrrole)
Kinetics Slow (

to

)
Fast (upon activation)
Selectivity High (Bioorthogonal)High (Proximity-driven)
Primary Use Drug Delivery (Release), HydrogelsPermanent Labeling, Crosslinking

Troubleshooting Guide:

  • Low Yield (DA): Increase concentration. DA is second-order; high local concentrations favor adduct formation. Use an aqueous-compatible catalyst if possible, or increase temperature to 37°C.

  • Protein Precipitation (Oxidation): NBS is too harsh. Switch to singlet oxygen (

    
    ) generation using Rose Bengal and Red Light (620 nm), which is milder and more biocompatible.
    
  • Hydrophobicity Issues: If the conjugate aggregates, utilize the free hydroxyl group on the amino-alcohol linker to attach a mini-PEG chain before the conjugation step.

References

  • Madder, A., et al. (2023).[1] Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides. TCI Chemicals Application Note. Link

  • Gandini, A., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach. MDPI. Link

  • Hoogenboom, R., et al. (2016). Self-healing materials based on the reversible Diels-Alder reaction. Polymer Chemistry. Link

  • Stephanopoulos, N., & Francis, M. (2011). Choosing an Effective Protein Bioconjugation Strategy. Nature Chemical Biology. Link

  • Saha, B., et al. (2015).[2] Furan-based acetylating agent for the chemical modification of proteins.[2] Bioorganic & Medicinal Chemistry. Link

Sources

Application Note: A Guide to Solid-Phase Synthesis and Application of Peptides with C-Terminal Furan-Modified Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The site-specific modification of peptides is a cornerstone of modern drug development, chemical biology, and materials science. This document provides a comprehensive guide for the synthesis and application of peptides featuring a C-terminal furan-modified amino alcohol. The furan moiety serves as a uniquely versatile chemical handle, capable of undergoing either reversible Diels-Alder cycloadditions or irreversible oxidative ligations. This dual-reactivity paradigm allows for a wide range of downstream applications, from peptide labeling and cyclization to the formation of covalent peptide-protein conjugates. We present detailed, field-tested protocols for the synthesis of a key furan-modified amino alcohol building block, its incorporation onto a solid support, standard Fmoc-based solid-phase peptide synthesis (SPPS), and subsequent cleavage. Furthermore, we provide step-by-step methodologies for exploiting the furan's unique reactivity in two distinct, high-yield bioconjugation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for creating advanced peptide-based tools and therapeutics.

The Unique Duality of the Furan Moiety in Bioconjugation

The furan ring, an aromatic five-membered heterocycle, is more than a simple structural component; it is a powerful tool for chemical ligation. Its utility stems from its ability to participate in two distinct and orthogonal reaction pathways, which can be selectively initiated based on the chosen reaction partner and conditions.

Pathway A: The Furan as a Diene in Diels-Alder Cycloadditions

The furan ring can act as a diene in [4+2] Diels-Alder reactions, most commonly with electron-poor dienophiles such as maleimides.[1][2] This cycloaddition is a highly efficient "click" reaction that proceeds under mild, often catalyst-free conditions, forming a stable oxanorbornene adduct.[2][3]

A key feature of the furan-maleimide Diels-Alder (fmDA) reaction is its thermal reversibility.[4][5] The adduct can dissociate back to the starting furan and maleimide upon heating, a process known as the retro-Diels-Alder reaction. This dynamic covalent chemistry is highly valuable for the development of self-healing materials, reversible hydrogels, and stimuli-responsive drug delivery systems.[3][6]

Pathway B: The Furan as a "Caged" Electrophile via Oxidative Activation

Alternatively, the furan can be viewed as a latent or "caged" electrophile.[7][8] Upon selective oxidation, the aromaticity of the furan is broken, yielding a highly reactive cis-1,4-enedione intermediate.[7] This transformation can be achieved under mild, biocompatible conditions, for example, through photosensitized generation of singlet oxygen (¹O₂) using light and a photosensitizer like Rose Bengal. The resulting electrophilic dicarbonyl species can be intercepted by various nucleophiles.[7] When reacted with α-effect nucleophiles such as hydrazines, hydrazides, or aminooxy groups, it undergoes a rapid Paal-Knorr-type condensation to form stable heterocyclic linkages.[9][10] This strategy is particularly effective for irreversible peptide labeling, crosslinking, and macrocyclization.[7][9]

Furan_Reactivity cluster_DA Pathway A: Diels-Alder Cycloaddition cluster_Oxidation Pathway B: Oxidative Ligation Furan Furan-Modified Peptide Alcohol Maleimide Maleimide Reagent (e.g., Maleimide-Dye) Furan->Maleimide Pathway A Oxidation Oxidation (e.g., ¹O₂, hv) Furan->Oxidation Pathway B DA_Product Oxanorbornene Adduct (Stable, Reversible Linkage) Maleimide->DA_Product [4+2] Cycloaddition (Click Reaction) Dicarbonyl Reactive 1,4-Dicarbonyl Intermediate Oxidation->Dicarbonyl Uncaging Ligation_Product Stable Heterocycle (Irreversible Linkage) Dicarbonyl->Ligation_Product Paal-Knorr Condensation Nucleophile α-Effect Nucleophile (e.g., Hydrazine Probe) Nucleophile->Ligation_Product SPPS_Cycle Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection Repeat->Cleavage No (Final AA)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-FURN-002 Assigned Specialist: Senior Application Scientist Last Updated: 2026-02-24

Core Directive & Technical Overview

You are dealing with 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol hydrochloride , a beta-amino alcohol featuring an acid-sensitive furan ring.

The Chemist's Paradox: This molecule presents a conflicting purification requirement. Amino alcohol salts typically require acidic conditions and polar solvents for crystallization. However, the electron-rich furan ring is highly susceptible to acid-catalyzed ring opening (hydrolysis) to form diketones (e.g., levulinic acid derivatives), particularly in the presence of water and heat.

Your purification strategy must prioritize:

  • Anhydrous Conditions: Minimizing water to prevent furan degradation.

  • Controlled Acidity: Using stoichiometric HCl rather than excess.

  • Anti-Solvent Precipitation: Favoring physical precipitation over thermal cycles to reduce thermal stress.

Diagnostic Matrix: Identify Your Issue

Before selecting a protocol, match your observation to the likely cause.

ObservationLikely CauseRecommended Action
Darkening / Black Tar Furan ring polymerization or acid-catalyzed opening.Stop. Do not heat. Switch to Protocol C (Free-basing) immediately to remove acid.
Oiling Out Impurities preventing crystal lattice formation; solvent too polar.Use Protocol B (Trituration) followed by Protocol A with seeding.
Sticky Hygroscopic Solid Excess HCl trapped in the lattice or inorganic salts present.Dry under high vacuum (P < 0.1 mbar).[1] If persistent, Protocol A .
Low Melting Point Isomeric mixture (enantiomers/diastereomers) or solvent inclusion.Protocol A (Slow cooling) to refine crystal habit.

Workflow Visualization

The following decision tree outlines the logical flow for purifying this specific salt, balancing yield against the risk of furan degradation.

PurificationStrategy Start Crude 1-Amino-2-(5-methylfuran-2-yl) propan-2-ol HCl CheckColor Check Color/State Start->CheckColor Dark Dark Brown/Black? CheckColor->Dark Yes Light Off-white/Yellow? CheckColor->Light No FreeBase Protocol C: Free-Base Extraction (Remove Acid Source) Dark->FreeBase Solubility Solubility Check Light->Solubility Recryst Protocol A: Recrystallization (IPA / MTBE) FreeBase->Recryst Re-salt Solubility->Recryst Solid Triturate Protocol B: Trituration (Remove non-polar oils) Solubility->Triturate Oily/Sticky Pure High Purity Salt Recryst->Pure Triturate->Recryst

Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude material.

Detailed Protocols

Protocol A: The "Solvent Pair" Recrystallization (Gold Standard)

Best for: Improving chemical purity and enantiomeric excess of the salt.

Theory: We utilize the high solubility of the hydrochloride salt in alcohols (IPA or Ethanol) and its insolubility in ethers (MTBE or Diethyl Ether). MTBE (Methyl tert-butyl ether) is preferred over diethyl ether due to its higher boiling point and lower flammability.

Reagents:

  • Solvent A (Good Solvent): Isopropanol (IPA) - Must be anhydrous.

  • Solvent B (Anti-Solvent): MTBE or Ethyl Acetate.

Step-by-Step:

  • Dissolution: Place 1.0 g of crude salt in a flask. Add anhydrous IPA (approx. 3-5 mL) and heat to 50-60°C.

    • Critical: Do not boil aggressively. If the solid doesn't dissolve, add IPA dropwise.

    • Note: If undissolved particles remain (likely inorganic salts like NH₄Cl), filter the hot solution quickly.

  • Cloud Point: Remove from heat. While still warm, add Solvent B (MTBE) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of IPA to clear the solution back to transparency.

  • Crystallization:

    • Stage 1: Let stand at Room Temperature (RT) for 2 hours.

    • Stage 2: Move to a fridge (4°C) for 4 hours.

    • Stage 3: (Optional) Freezer (-20°C) overnight for maximum yield.

  • Isolation: Filter the white crystals under inert gas (Nitrogen/Argon) if possible to prevent moisture absorption. Wash with cold MTBE.

Protocol B: Trituration (The "De-Oiling" Method)

Best for: Removing non-polar organic impurities (unreacted ketones) from a sticky gum.

Theory: Trituration relies on the fact that the ionic HCl salt is insoluble in non-polar solvents, while organic impurities are soluble.

Step-by-Step:

  • Place the sticky crude gum in a flask.

  • Add Diethyl Ether or Hexane (10 mL per gram of substance).

  • Sonicate the mixture for 10-15 minutes. The gum should harden into a powder as the impurities are extracted into the solvent.

  • Decant the supernatant (liquid).

  • Repeat 2-3 times.

  • Dry the remaining solid.[2] If it is now a free-flowing powder, proceed to Protocol A for final polishing.

Protocol C: The "Reset" (Free-Basing)

Best for: Dark/decomposed samples where acidic byproducts must be removed.

Theory: If the furan ring has begun to open, the acidic byproducts will catalyze further decomposition. You must neutralize the system to stop the "rot."

Step-by-Step:

  • Dissolve the dark salt in water (minimal volume).

  • Immediately adjust pH to ~9-10 using saturated NaHCO₃ or Na₂CO₃ . Avoid NaOH to prevent strong base-catalyzed degradation.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate .

  • Wash the organic layer with Brine, dry over Na₂SO₄, and evaporate.

  • Purify the Free Base via silica gel chromatography (Eluent: DCM/MeOH/NH₃).

  • Re-salting: Dissolve purified free base in anhydrous Ether/DCM. Add 1.0 equivalent of HCl in Dioxane or Ether at 0°C. Filter the precipitate immediately.

Technical FAQ

Q1: Why is my product turning pink/red during recrystallization? A: This is the "Furan Test" in action. Acid-catalyzed ring opening generates highly colored conjugated systems (often related to Stenhouse salts).

  • Fix: Your solvent is likely wet, or you have excess HCl. Recrystallize immediately from anhydrous IPA/MTBE containing 1% triethylamine (to neutralize excess acid) or switch to Protocol C to remove the acid source.

Q2: Can I use Acetone as a solvent? A: No. Primary amines can react with acetone to form imines (Schiff bases), especially under the acidic conditions provided by the HCl salt. Stick to alcohols (IPA, EtOH) or esters (EtOAc).

Q3: The salt is oiling out even with slow cooling. What now? A: This is common for amino alcohols.

  • Seed Crystals: If you have any solid material from a previous batch, add a speck at the cloud point.

  • Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

  • Solvent Switch: Switch the anti-solvent from MTBE to Ethyl Acetate, which has slightly higher polarity and may favor crystal growth over oiling.

References

  • Furan Stability in Acidic Media

    • Source: BenchChem Technical Guides. "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." (2025).[3]

  • General Recrystallization of Amino Alcohol Salts

    • Source: Designer Drug / Rhodium Archive. "Recrystallization and Acid/Base Extraction - The Basics."
    • URL:[Link]

  • Synthesis and Handling of Furan-Based Amines

    • Source: MDPI Molecules. "Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds." (2023).
    • URL:[Link]

  • Purification of Chiral Amines (Analogous Structures): Source: BenchChem Technical Guide. "The Discovery and Synthesis of Novel Furan-Based Chiral Amines."

Sources

Minimizing side reactions in the amination of furan-containing ketones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Side Reactions in Furan-Ketone Amination

Welcome to the Application Support Hub

You are likely here because your furan-containing ketone (e.g., 2-acetylfuran, HMF derivatives) did not behave like a standard phenyl ketone during amination. The furan ring is a "chemical chameleon"—aromatic yet dienic, electron-rich yet acid-sensitive.

In my experience supporting drug discovery teams, the failure mode is rarely the amination itself; it is the collateral damage to the furan ring (ring-opening, saturation, or polymerization) or the carbonyl (direct reduction).

Below are the active support tickets addressing the most common failure modes.

Ticket #001: The "Black Tar" Scenario (Polymerization)

Issue: Reaction mixture turned dark brown/black; no product recovered. Diagnosis: Acid-catalyzed ring opening leading to humin formation.

Technical Insight

The furan ring is an enol ether masquerading as an aromatic system. Under acidic conditions (pH < 4) or in the presence of strong Lewis acids, the furan oxygen can protonate, or the


-carbon can undergo electrophilic attack. This triggers a cascade: ring opening to form reactive 1,4-dicarbonyls (levulinic acid derivatives), which then cross-link (polymerize) into insoluble humins [1].
Troubleshooting Protocol
VariableRecommendationWhy?
pH Control Maintain pH 5.0–7.0Avoids protonation of the furan ring while allowing imine formation.
Lewis Acids Avoid

or

These strong Lewis acids coordinate to the furan oxygen, destabilizing the ring.
Drying Agents Use

or Molecular Sieves
Water promotes hydrolysis of the intermediate iminium ion back to the ketone, stalling the reaction and allowing decomposition.
Visual Mechanism: The Danger Zone

Figure 1: Mechanism of acid-catalyzed furan decomposition leading to polymerization.

FuranDecomposition Furan Furan Ketone Protonation Protonation (pH < 4) Furan->Protonation + H+ RingOpen Ring Opening (1,4-Dicarbonyl) Protonation->RingOpen Hydrolysis Polymer Polymerization (Humins/Tar) RingOpen->Polymer Aldol Condensation

Ticket #002: "I Made an Alcohol, Not an Amine"

Issue: High conversion of starting material, but the major product is the alcohol (direct reduction). Diagnosis: Competitive reduction of the ketone before imine formation is complete.

Technical Insight

Reductive amination is a race between two rates:


 (formation of the C=N bond) and 

(reduction of the C=O bond). If you use a non-selective reducing agent like Sodium Borohydride (

) without pre-forming the imine,

often wins, especially with electron-rich furan ketones which form imines slowly [2].
Resolution: The "Two-Step One-Pot" Protocol

Standardize on this chemical method for maximum reliability.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    )[1][2]
    
  • Additive: Acetic Acid (1.0 eq)

Step-by-Step:

  • Imine Formation: Dissolve Furan Ketone (1.0 eq) and Amine (1.1–1.5 eq) in DCE (0.2 M).

  • Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The ketone spot should disappear before adding the hydride.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Quench: Stir 12–16h. Quench with saturated

    
    .
    

Why this works:


 is sterically bulky and electron-deficient. It reduces iminium ions rapidly but reacts negligibly with neutral ketones/aldehydes, eliminating the alcohol side product [3].

Ticket #003: The "Vanishing Ring" (Over-Reduction)

Issue: The amine formed, but the furan ring was hydrogenated to a tetrahydrofuran (THF) ring. Diagnosis: Catalyst lack of chemoselectivity during Hydrogenation.

Technical Insight

Heterogeneous catalysts (Pd/C, PtO2, Raney Ni) are notorious for hydrogenating furan rings, particularly under high pressure (>5 bar) or elevated temperatures. The furan double bonds are easily accessible to the metal surface [4].

Decision Matrix: Selecting the Right Reduction Method
MethodRisk of Ring SaturationRecommended ForNotes

+ Pd/C
High Saturated analogsAvoid if aromatic furan is required.

+ Raney Ni
Medium Benzyl-protected aminesCan be tuned by poisoning the catalyst or lowering T (<40°C).

+ CuAlOx
Low Furan preservationCopper-based catalysts are highly selective for C=N over C=C [5].
Hydride (

)
Zero Lab-scale synthesisBest for preserving ring integrity.

Ticket #004: "My Substrate is Too Sensitive for Chemistry"

Issue: Substrate decomposes even with mild hydrides. Diagnosis: Need for biocatalytic intervention.[3][4]

Technical Insight

-Transaminases (ATAs) offer a "lock-and-key" solution. They operate at neutral pH (7.0–8.0) and ambient temperature, completely bypassing the thermal and acidic pathways that degrade furan rings. They are also highly enantioselective [6].
Protocol: Biocatalytic Transamination

Reagents:

  • Enzyme: Commercial

    
    -Transaminase (e.g., Chromobacterium violaceum or Aspergillus terreus variants).
    
  • Amine Donor: Isopropylamine (IPA) or L-Alanine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Workflow:

  • Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.5), containing 1 mM PLP.

  • Substrate Mix: Dissolve Furan Ketone (10–50 mM) in buffer. Add 5–10% DMSO if solubility is poor.

  • Donor Addition: Add Isopropylamine (1.0 M) as the amine donor.

    • Note: IPA drives equilibrium by forming volatile acetone, which can be removed.

  • Incubation: Add Enzyme (5–10 mg/mL). Incubate at 30°C with gentle shaking (24h).

  • Workup: Basify to pH >10, extract with EtOAc.

Comparison of Methods:

FeatureChemical (

)
Biocatalytic (Transaminase)
pH Mildly Acidic (5–6)Neutral (7–8)
Stereoselectivity Racemic (unless chiral aux. used)High (>99% ee)
Furan Stability Good (if optimized)Excellent
Scale-up LinearRequires enzyme sourcing

Visual Troubleshooting Guide

Figure 2: Decision tree for selecting the optimal amination pathway based on substrate constraints.

DecisionTree Start Start: Furan Ketone Amination AcidSensitive Is substrate acid sensitive? Start->AcidSensitive Chiral Is chiral amine required? AcidSensitive->Chiral No MethodBio USE BIOCATALYSIS (Transaminase + IPA) AcidSensitive->MethodBio Yes (Risk of Polymerization) Chiral->MethodBio Yes (>99% ee needed) Scale Is scale > 100g? Chiral->Scale No MethodChem USE CHEMICAL REDUCTION (NaBH(OAc)3 / DCE) CatHydro Consider Catalytic Hydrogenation (Cu-based or Poisoned Ni) Scale->MethodChem No (Lab scale) Scale->CatHydro Yes (Cost driven)

References

  • Hu, L. et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem.[5] Link

  • BenchChem Technical Support. (2025). Optimizing Reductive Amination of Furan Aldehydes. BenchChem. Link

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem. Link

  • Wang, S. et al. (2013).[6] A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Advances. Link

  • Dunets, P. et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI Catalysts. Link

  • Hailes, H. C. et al. (2017). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Green Chemistry. Link

Sources

Technical Support Center: Crystallization of Furan-Amino Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-CRYST-FUR-001 Subject: Optimization of Solvent Systems for Acid-Sensitive Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Mission Statement

You are encountering a classic "Process Paradox": Amino alcohols are polar, basic, and prone to oiling out, often requiring salt formation for crystallization. However, the furan ring is acid-sensitive and prone to oxidative polymerization (humin formation). This guide provides a self-validating workflow to balance these competing chemical needs, ensuring high-purity isolation without degrading your core pharmacophore.

Module 1: Solvent System Design & Screening

Q: My molecule is highly soluble in alcohols but oils out upon cooling. How do I select a binary solvent system?

A: For furan-amino alcohols, you must balance polarity to solubilize the amine while maintaining a "soft" environment to prevent furan ring opening.

The "Rule of 10" Protocol: Do not rely on single solvents. Furan-amino alcohols often possess a low melting point, making them prone to Liquid-Liquid Phase Separation (LLPS). Use a Binary System (Good Solvent + Anti-Solvent).

Recommended Binary Systems:

System Type Good Solvent (Solubilizer) Anti-Solvent (Crystallizer) Rationale
Protic/Non-Polar Isopropanol (IPA) or Ethanol n-Heptane or Methylcyclohexane Standard system. Alcohols solvate the amine; alkanes reduce solubility gradually.
Aprotic/Ether Ethyl Acetate (EtOAc) MTBE (Methyl tert-butyl ether) Best for Labile Furans. Avoids protic sources that can catalyze ring opening if trace acid is present.

| Polar/Aromatic | Toluene | n-Heptane | Use only if the molecule is lipophilic. Toluene provides


-stacking stabilization for the furan ring. |

Critical Warning: Avoid Chlorinated Solvents (DCM/Chloroform) if possible. While they solubilize well, they often retain in the crystal lattice (solvates) and can liberate HCl over time, degrading the furan.

Module 2: The "Oiling Out" Crisis (LLPS)

Q: The solution turns cloudy and forms a bottom oily layer instead of crystals. Is my batch ruined?

A: No. You have hit the Metastable Limit . This is a kinetic issue, not a chemical failure. The oil is a solute-rich liquid phase.

The Anti-Oiling Workflow:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Seed at High Temperature: Add 0.5 wt% of pure seed crystals before the solution reaches the cloud point.

  • Slow Down: Reduce your cooling rate to <0.2 °C/min. Rapid cooling forces the system into the "Oiling Out" zone before nucleation can occur.

Visualizing the Decision Logic:

SolventSelection Start Start: Solvent Screening CheckSolubility Is solid soluble in Hot Alcohol (IPA/EtOH)? Start->CheckSolubility YesSoluble Yes CheckSolubility->YesSoluble High Solubility NoSoluble No CheckSolubility->NoSoluble Low Solubility AddAnti Add Anti-Solvent (Heptane/MTBE) dropwise YesSoluble->AddAnti TryEster Switch to Ethyl Acetate (Aprotic System) NoSoluble->TryEster CheckOil Does it Oil Out? AddAnti->CheckOil YesOil Yes: Phase Separation CheckOil->YesOil NoOil No: Turbidity CheckOil->NoOil FixOil 1. Re-heat to clear 2. Add Seeds at T > Cloud Point 3. Cool slower (<0.2°C/min) YesOil->FixOil Success Crystallization Success NoOil->Success FixOil->Success

Figure 1: Decision tree for overcoming solubility issues and oiling out (LLPS) phenomena.

Module 3: Furan Stability & Salt Formation

Q: I need to make a salt to improve crystallinity, but HCl turned my product black. Why?

A: The furan ring is acid-sensitive.[1][2] Strong mineral acids (like HCl) protonate the furan ring (usually at the


-position), initiating ring opening and polymerization into dark "humins."

The "Soft Acid" Protocol: Instead of mineral acids, use Organic Dicarboxylic Acids . These form stable hydrogen-bonded networks (improving crystallinity) without being strong enough to open the furan ring.

Recommended Salt Formers:

  • L-Tartaric Acid: Excellent for resolution and forming rigid lattices.

  • Fumaric Acid: Symmetrical, often creates high-melting salts.

  • Maleic Acid: Good alternative if solubility is too low with Fumaric.

Stoichiometry Check: Always use 0.95 equivalents of acid relative to the amine. Never define the acid in excess. Excess free acid in the mother liquor accelerates degradation.

Module 4: Impurity Rejection (The "Dark Color" Issue)

Q: My crystals are white, but the mother liquor is dark brown. Is this normal?

A: Yes, this is actually a sign of a successful purification if the crystals remain white. The dark color comes from oxidative degradation products of the furan (polymeric humins).

Purification Checklist:

  • Deoxygenation: Always degas solvents (sparge with Nitrogen/Argon for 15 mins) before crystallization. Furans oxidize rapidly in air.

  • Antioxidant Spiking: Add 0.1% BHT (Butylated Hydroxytoluene) or Ascorbic Acid to the crystallization solvent. This acts as a scavenger for free radicals, preventing the "browning" reaction during the heating phase.

  • Wash Protocol: Wash the filtered cake immediately with cold, degassed anti-solvent to remove the dark mother liquor. Do not let the cake sit wet with mother liquor in air.

Experimental Workflow: Salt Formation & Isolation

SaltFormation Input Crude Free Base (Furan-Amino Alcohol) Dissolve Dissolve in EtOAc (Degassed) Input->Dissolve AcidAdd Add Organic Acid (0.95 eq Tartaric/Fumaric) in MeOH/EtOH Dissolve->AcidAdd Nucleation Nucleation Onset AcidAdd->Nucleation Slow Addition Age Age Slurry (2-4 hours @ 20°C) Nucleation->Age Filter Filtration & Wash (Cold EtOAc) Age->Filter

Figure 2: Optimized workflow for salt formation avoiding mineral acid degradation.

References
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and anti-solvent principles).
  • Giles, M. R., et al. (2005). "Crystallization of Organic Compounds." Organic Process Research & Development. (Foundational work on oiling out/LLPS mechanisms).

  • Dunlop, A. P. (1948). "Furfural Formation and Behavior."[2][3][4][5][6] Industrial & Engineering Chemistry. (Classic reference on furan ring stability and acid sensitivity).[1][2]

  • Mullin, J. W. (2001). Crystallization. 4th Edition, Elsevier.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed protocols for salt selection and polymorph control).

Sources

Technical Support Center: Troubleshooting NMR Shift Anomalies in 2-Substituted Furan Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common and complex NMR chemical shift anomalies encountered during the analysis of 2-substituted furan propanol derivatives. As these molecules possess a unique combination of an aromatic furan ring, a flexible propanol chain, and a hydroxyl group, their NMR spectra can often present interpretive challenges. This resource will equip you with the foundational knowledge and practical protocols to confidently diagnose and resolve these spectral ambiguities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your NMR analysis in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Q1: The chemical shift of my hydroxyl (-OH) proton is highly variable and doesn't match literature values. Why is this happening and how can I confirm its identity?

A1: This is a very common and expected observation for hydroxyl protons. The chemical shift of an -OH proton is extremely sensitive to its local environment, leading to a wide range of possible values, often between 0.5 and 5.0 ppm or even broader.[1][2] Several factors contribute to this variability:

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding is the most significant factor.[1][3] In concentrated solutions, extensive hydrogen bonding deshields the proton, shifting its signal downfield (higher ppm). In dilute solutions, the proton is more "free" and shielded, causing an upfield shift (lower ppm).[4]

  • Solvent Effects: The choice of NMR solvent plays a crucial role. Protic solvents (like CD₃OD) can exchange with the -OH proton, while aprotic, hydrogen-bond accepting solvents (like DMSO-d₆) will form strong hydrogen bonds, significantly shifting the signal downfield.[5][6]

  • Temperature and Water Content: Higher temperatures can disrupt hydrogen bonding networks, leading to an upfield shift. The presence of even trace amounts of water in your NMR solvent can also lead to proton exchange and signal broadening or shifting.[5]

Troubleshooting Protocol:

  • D₂O Shake: To definitively identify the -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[5]

  • Concentration Study: Acquire spectra at different concentrations of your sample in the same solvent. A concentration-dependent shift is a strong indicator of an exchangeable proton like -OH.

  • Solvent Comparison: If feasible, acquire spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to observe the shifting behavior of the peak .[5]

Q2: The signals for the protons on my furan ring are shifted unexpectedly upfield or downfield compared to unsubstituted furan. What could be the cause?

A2: The electronic environment of the furan ring protons is highly sensitive to the nature of the substituent at the 2-position. Both inductive and resonance effects of the substituent on the propanol chain will modulate the electron density within the furan ring, thereby altering the chemical shifts of the ring protons.[7][8][9]

  • Electron-Donating vs. Electron-Withdrawing Groups: An electron-donating group (EDG) on the propanol chain will increase electron density in the furan ring, leading to increased shielding and an upfield shift (lower ppm) of the ring protons. Conversely, an electron-withdrawing group (EWG) will decrease electron density, causing deshielding and a downfield shift (higher ppm).

  • Anisotropic Effects: The magnetic anisotropy of the furan ring itself creates distinct shielding and deshielding zones. Protons located outside the ring are deshielded, while any protons situated above or below the plane of the ring would be shielded.[9] The conformation of the propanol chain relative to the furan ring can influence the position of the chain's protons relative to these zones.

Troubleshooting Workflow:

G A Unexpected Furan Proton Shifts B Analyze Substituent's Electronic Nature (EDG vs. EWG) A->B C Consider Conformational Restriction/Rotamers A->C G Re-evaluate Structure/Conformation B->G D Perform Variable Temperature (VT) NMR C->D To probe dynamic processes E Run 2D NOESY/ROESY Experiment C->E To determine through-space proximity D->G F Correlate Spatial Proximity with Observed Shifts E->F F->G

Caption: Troubleshooting workflow for furan proton shift anomalies.

Q3: My ¹H NMR spectrum shows more signals than expected, suggesting the presence of an impurity, but my sample is pure by other analytical methods. What could be happening?

A3: If you are confident in your sample's purity, the presence of extra signals in the NMR spectrum often points to the existence of multiple, slowly interconverting conformations on the NMR timescale. These are known as rotamers or conformational isomers.[5] For 2-substituted furan propanol derivatives, restricted rotation around the C(furan)-C(propanol) single bond can lead to distinct sets of NMR signals for each stable conformer.[10][11]

Diagnostic Protocol: Variable Temperature (VT) NMR

Variable Temperature (VT) NMR is the definitive experiment to probe dynamic processes like conformational exchange.[12][13]

  • High-Temperature Experiment: As you increase the temperature, the rate of rotation around the single bond will increase. If the extra signals are due to rotamers, they will broaden and eventually coalesce into a single set of time-averaged signals at a sufficiently high temperature.

  • Low-Temperature Experiment: Conversely, lowering the temperature will slow down the interconversion, potentially sharpening the signals of the individual rotamers.

Step-by-Step VT NMR Protocol:

  • Sample Preparation: Use a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈, THF-d₈). Ensure your NMR tube is properly rated for variable temperature work.

  • Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase the temperature in a stepwise manner (e.g., 10-20 K increments).[14] Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[14][15]

  • Data Analysis: Observe the changes in the signals of interest. Note the temperature at which coalescence occurs. This data can be used to calculate the energy barrier to rotation.

  • Return to Ambient: After the experiment, gradually return the spectrometer to ambient temperature to avoid thermal shock to the probe.[13]

Q4: The chemical shifts of the propanol chain protons (-CH₂-CH₂-CH₂-OH) are difficult to assign and appear to be overlapping. How can I resolve these signals?

A4: Overlapping signals in the aliphatic region are a common challenge.[5] Several strategies can be employed to resolve and assign these protons:

  • Change the Solvent: Switching to a solvent with different anisotropic properties, such as benzene-d₆ or toluene-d₈, can induce significant changes in chemical shifts (Aromatic Solvent Induced Shifts - ASIS), often resolving overlapping signals.[5][16]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to "walk" along the propanol chain by identifying which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, which can help in assigning the proton signals if the carbon signals are resolved.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing further structural information.

Experimental Workflow for Signal Resolution:

Caption: Strategies for resolving overlapping proton signals.

Data Summary Table

The following table provides typical ¹H and ¹³C chemical shift ranges for the core fragments of 2-substituted furan propanol derivatives. Note that these are approximate ranges and can be influenced by the factors discussed above.

Fragment Proton/Carbon Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm)
Furan Ring H-3~6.3~110
H-4~6.4~110
H-5~7.4~143
C-2-~153-158
C-3-~107-112
C-4-~107-112
C-5-~142-145
Propanol Chain α-CH₂ (next to furan)~2.8 - 3.2~25 - 35
β-CH₂~1.8 - 2.2~30 - 40
γ-CH₂ (next to OH)~3.5 - 3.9~60 - 65
-OH~0.5 - 5.0 (variable)-

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Values are influenced by solvent and substituents.[2][17][18][19]

Concluding Remarks

The NMR spectra of 2-substituted furan propanol derivatives are rich with structural information, but their interpretation requires a careful consideration of various dynamic and environmental factors. By systematically applying the troubleshooting strategies outlined in this guide—from simple D₂O shakes to more advanced 2D and VT NMR experiments—researchers can overcome common spectral anomalies and confidently elucidate the structure and conformation of their molecules.

References

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • NotEvans. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange. Retrieved from [Link]

  • Gante, J., et al. (2003). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 125(36), 10992-11002. Retrieved from [Link]

  • Rittner, R., et al. (2000). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 11(2), 118-122. Retrieved from [Link]

  • Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. Retrieved from [Link]

  • Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. Acta Chemica Scandinavica, 26, 1891-1902. Retrieved from [Link]

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  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Zacconi, F. C., et al. (2013). Conformational and NMR study of some furan derivatives by DFT methods. Journal of Physical Organic Chemistry, 26(11), 924-934. Retrieved from [Link]

  • Frelek, J., et al. (2023). Identification of the Furanose Ring Conformations and the Factors Driving Their Adoption. Molecules, 28(3), 978. Retrieved from [Link]

  • Zacconi, F. C., et al. (2013). Conformational and NMR study of some furan derivatives by DFT methods. ResearchGate. Retrieved from [Link]

  • Bruker. (2009, January 12). NMR CASE Troubleshooting Guide. Retrieved from [Link]

  • Doll, K. M., & Erhan, S. Z. (2005). Synthesis of Novel Plant Oil Derivatives: Furan and Diels - Alder Reaction Products. Journal of Agricultural and Food Chemistry, 53(24), 9608-9614. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 63(8), 2951-2961. Retrieved from [Link]

  • Corredor Montaña, J. E., et al. (2021). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Química Nova, 44(6), 678-685. Retrieved from [Link]

  • Wang, T., et al. (2021). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]

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  • ChemComplete. (2019, September 4). How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)? [Video]. YouTube. Retrieved from [Link]

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  • MIT Department of Chemistry. (2019, March 12). DCIF Training Guide for Variable Temperature Experiments using the Bruker 501. Retrieved from [Link]

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  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Emery Pharma. (2014, February 28). Calibration of the variable temperature NMR thermocouple. Retrieved from [Link]

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  • de Oliveira, B. G., et al. (2020). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. Journal of Chemical Information and Modeling, 60(4), 2113-2123. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(49), 47005-47012. Retrieved from [Link]

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  • Forse, A. C., et al. (2015). Ring Current Effects: Factors Affecting the NMR Chemical Shift of Molecules Adsorbed on Porous Carbons. Journal of the American Chemical Society, 137(23), 7331-7342. Retrieved from [Link]

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  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons.
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Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Furan-Based Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-based amino alcohols (often synthesized via Mannich reactions or epoxide ring openings) represent a critical pharmacophore in drug development, particularly for anti-arrhythmic and analgesic candidates. However, their structural characterization is notoriously difficult due to two competing factors: the thermal instability of the amino-alcohol linkage and the high reactivity of the furan ring.

This guide provides an objective comparison between Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) for these compounds. Unlike standard aliphatic alcohols, the furan moiety introduces unique resonance-stabilized fragmentation pathways that compete with the nitrogen-directed


-cleavage.

Mechanistic Foundations: The "Tug-of-War"

To interpret the spectra correctly, one must understand the electronic competition occurring within the molecular ion.

The Nitrogen vs. Furan Competition

In a furan-based amino alcohol, the positive charge can be stabilized by:

  • The Nitrogen Lone Pair: Drives

    
    -cleavage to form a stable iminium ion.
    
  • The Furan Oxygen: Stabilizes ring-based cations but is less effective than nitrogen.

  • The Hydroxyl Group: Generally the weakest director, often leading to dehydration (

    
    ).[1]
    

Expert Insight: In 90% of cases, the Nitrogen-directed


-cleavage  dominates the spectrum. If you are looking for the furan ring, you must look at the fragment resulting from this cleavage, not necessarily the molecular ion.

Comparative Analysis: EI vs. ESI-CID

The choice of ionization method fundamentally alters the observed topology of the molecule.

Table 1: Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Weak or Absent (<5% abundance)Dominant (

)
Base Peak Origin

-Cleavage (Iminium Ion)
Protonated Parent
Furan Ring Integrity Often fragmented (

observed)
Intact (until high collision energy applied)
Thermal Degradation High risk (Injector port pyrolysis)Low risk (Liquid phase)
Best Use Case Spectral fingerprinting, library matchingMetabolite ID, trace quantification
Detailed Comparison
A. Electron Ionization (EI)

In EI, the high energy (70 eV) imparts significant internal energy.[2] For furan-based amino alcohols, this often causes the molecular ion (


) to vanish.
  • The Trap: Many researchers mistake the

    
     or the 
    
    
    
    -cleavage product for the molecular ion.
  • Diagnostic Ions: You will see a "Furan Cluster" at low mass ranges:

    • m/z 39: Cyclopropenyl cation (

      
      ) – result of furan ring disintegration.
      
    • m/z 81: Furfuryl cation (

      
      ) – if a methylene bridge exists.
      
B. ESI-CID (Collision Induced Dissociation)

ESI is essential for these compounds because they are often thermally labile Mannich bases.

  • The Advantage: You preserve the

    
     species.
    
  • The MS/MS Pathway: Upon collisional activation, the molecule typically sheds water first (

    
    ), followed by the cleavage of the amine. This allows you to "sequence" the molecule, confirming the amino-alcohol backbone before the furan ring breaks.
    

Diagnostic Fragmentation Pathways[3][4][5]

The following diagram illustrates the competing pathways that define the mass spectrum of these compounds.

Visualization: Fragmentation Logic Flow

FragmentationPathways Parent Molecular Ion (M+•) AlphaCleavage α-Cleavage (Nitrogen Driven) Parent->AlphaCleavage Dominant Pathway Dehydration Dehydration (M-18) Parent->Dehydration Thermal/ESI RingOpening Furan Ring Opening Parent->RingOpening High Energy Iminium Iminium Ion (Base Peak in EI) AlphaCleavage->Iminium Resonance Stabilization NeutralLoss Neutral Loss (H2O) Dehydration->NeutralLoss FuranFrag Furan Fragments (m/z 39, 53, 81) RingOpening->FuranFrag CO Loss (-28)

Figure 1: Mechanistic decision tree showing the dominance of nitrogen-driven


-cleavage over furan ring opening in standard ionization conditions.
Key Mechanism Descriptions[4]
  • Nitrogen-Directed

    
    -Cleavage: 
    The radical cation forms on the nitrogen. The bond adjacent to the nitrogen (the C-C bond connecting to the furan-alcohol moiety) breaks.[3]
    
    • Result: A stable iminium ion (

      
      ).
      
    • Significance: This is usually the Base Peak in EI spectra.

  • Furan Ring Expansion/Contraction: Unique to furan derivatives, the ring can open to lose Carbon Monoxide (CO, 28 Da).

    • Observation: A peak at

      
      .
      
    • Mechanism:[1][3][4][5][6] The oxygen radical induces ring opening, followed by CO ejection, leaving a hydrocarbon radical cation.

  • Retro-Diels-Alder (RDA): If the furan ring is fused or heavily substituted, RDA reactions may occur, though this is less common in simple amino alcohols than in complex alkaloids.

Experimental Protocols

To ensure data integrity, the following protocols minimize thermal degradation and maximize structural information.

Protocol A: ESI-MS/MS Structural Elucidation

Use this for unknown identification and metabolite tracking.

  • Sample Preparation:

    • Dissolve 0.1 mg of compound in Methanol/Water (50:50) + 0.1% Formic Acid.[7]

    • Critical: Avoid high concentrations of strong acids (HCl) which can hydrolyze the furan ring over time.

  • Infusion Parameters:

    • Flow rate: 5-10

      
      L/min.
      
    • Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).

    • Source Temperature: Keep

      
      C. Furan-amino alcohols are thermally sensitive.
      
  • Collision Energy Ramp:

    • Acquire spectra at stepped energies (10, 20, 40 eV).

    • Low Energy (10 eV): Confirms

      
      .
      
    • Med Energy (20 eV): Reveals dehydration (

      
      ).
      
    • High Energy (40 eV): Forces furan ring fragmentation (diagnostic m/z 67, 81).

Protocol B: GC-MS (EI) Fingerprinting

Use this for purity checks, but beware of thermal breakdown.

  • Inlet Conditions:

    • Use a Cold On-Column injector if possible to prevent thermal decomposition of the amino-alcohol (Mannich base) linkage.

    • If using Split/Splitless, keep the inlet temperature minimal (e.g.,

      
      C).
      
  • Column:

    • Non-polar phase (e.g., DB-5ms or equivalent).

  • Scan Range:

    • Start from m/z 35 to capture the diagnostic

      
       ion at m/z 39.
      

Workflow Visualization

Workflow Sample Sample (Furan-Amino Alcohol) CheckStability Thermal Stability? Sample->CheckStability MethodESI LC-ESI-MS/MS (Soft Ionization) CheckStability->MethodESI Labile MethodEI GC-EI-MS (Hard Ionization) CheckStability->MethodEI Stable DataESI Data: [M+H]+ & Water Loss MethodESI->DataESI DataEI Data: Iminium Ion & Furan Cluster MethodEI->DataEI

Figure 2: Operational workflow for selecting the correct ionization mode based on compound stability.

References

  • Grokipedia. Alpha cleavage - Mechanism and Diagnostic Utility. Available at: [Link]

  • Chemistry Steps. Alpha (α) Cleavage in Mass Spectrometry. Available at: [Link]

  • ResearchGate. Ionization and fragmentation of furan molecules by electron collisions. Available at: [Link]

  • MDPI. Synthesis of Antifungal Heterocycle-Containing Mannich Bases. (Discusses stability of Mannich bases). Available at: [Link]

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns (EI). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Furan vs. Phenyl Amino Alcohol Isosteres: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. One of the most powerful tools in this endeavor is bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to enhance a molecule's biological activity, pharmacokinetic profile, or metabolic stability. This guide provides an in-depth comparison of two common bioisosteres: the furan and phenyl rings, specifically within the context of amino alcohol scaffolds, which are prevalent in many therapeutic agents.

The phenyl ring is a ubiquitous motif in drug molecules. However, its lipophilicity and susceptibility to oxidative metabolism can sometimes be liabilities.[1] The furan ring, a five-membered aromatic heterocycle, is often considered a bioisostere of the phenyl ring.[2] This substitution can introduce subtle yet significant changes in a molecule's properties, including its steric and electronic characteristics, which in turn can modulate its interaction with biological targets and its overall disposition in the body.

Physicochemical Properties: A Tale of Two Rings

The rationale for replacing a phenyl ring with a furan ring stems from their distinct physicochemical properties. While both are aromatic, they differ in size, shape, electronics, and potential for intermolecular interactions.

PropertyPhenyl RingFuran RingImplication in Drug Design
Aromaticity High resonance energy (~150 kJ/mol)[3]Lower resonance energy (~65-70 kJ/mol)The lower aromaticity of furan can sometimes lead to different metabolic pathways.[4]
Size & Shape Planar, six-membered ringPlanar, five-membered ringThe smaller size of the furan ring may allow for a better fit in some receptor binding pockets.
Electronics Electron-rich π systemThe oxygen heteroatom makes the ring electron-rich and introduces a dipole moment.The dipole moment and hydrogen bond accepting capacity of the furan oxygen can lead to new or altered interactions with the biological target.[5]
Metabolism Prone to oxidation by Cytochrome P450 enzymes.[1]Can also be oxidized, sometimes leading to reactive metabolites.The different electronic nature of furan can alter its metabolic profile, potentially improving stability or, in some cases, introducing toxicity concerns.

The decision to employ a furan-for-phenyl substitution is therefore a strategic one, aimed at fine-tuning a molecule's properties to achieve a more desirable biological profile.

Comparative Biological Activity: A Data-Driven Analysis

The true test of a bioisosteric replacement lies in its impact on biological activity. The following sections present a comparative analysis based on experimental data from the literature, highlighting how this structural change can influence a compound's potency and efficacy.

Case Study 1: Antiproliferative Activity of Furan-Fused Chalcones

Chalcones, a class of compounds with a characteristic three-carbon α,β-unsaturated carbonyl system, have been investigated for their anticancer properties. A study by Saito et al. (2015) provides a direct comparison of a chalcone with a phenyl A-ring versus its furan-fused analogue.[6]

CompoundStructureIC50 (µM) vs. HL-60 cells
9 2',4'-dihydroxychalcone (Phenyl)305
8 Furan-fused analogue17.2

Data sourced from Anticancer Research, 2015.[6]

The data clearly demonstrates a dramatic increase in antiproliferative activity—more than 17-fold—when the phenyl A-ring is replaced by a furan-containing benzofuran moiety.[6] This suggests that the furan ring's specific electronic and steric features contribute to a more favorable interaction with the biological target in this context.

Case Study 2: Urease Inhibitory Activity of Furan Chalcones

A study by Iqbal et al. (2023) on furan chalcones as urease inhibitors provides another example of how substitutions on a peripheral phenyl ring, in a molecule already containing a furan core, can modulate activity. While not a direct furan-for-phenyl core replacement, it underscores the electronic influence of these rings.

CompoundPhenyl Ring SubstitutionIC50 (µM)
4h 2,5-dichloro16.13 ± 2.45
4s 2-chloro18.75 ± 0.85
Thiourea (Ref.) -21.25 ± 0.15
4l 4-nitro91.43 ± 6.25

Data sourced from Molecules, 2023.

In this series, compounds with electron-withdrawing chloro groups on the phenyl ring (4h and 4s) showed the most potent urease inhibition, even surpassing the reference drug, thiourea. Conversely, the presence of a nitro group (4l) was detrimental to activity. This highlights the importance of the electronic properties of the phenyl ring in the interaction with the enzyme's active site.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of representative furan and phenyl amino alcohols and for the evaluation of their biological activity.

Synthesis of a Representative Furan-Containing Amino Alcohol

This protocol describes a general method for synthesizing a furan-containing amino alcohol via the addition of a Grignard reagent to an N-protected α-amino aldehyde.[5]

Step 1: Preparation of the Grignard Reagent

  • To a solution of 2-bromofuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Stir the mixture at room temperature until the magnesium is consumed, indicating the formation of furan-2-ylmagnesium bromide.

Step 2: Addition to the Aldehyde

  • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of the desired N-protected α-amino aldehyde in anhydrous THF dropwise to the Grignard solution.

Step 3: Reaction and Quenching

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 4: Extraction and Purification

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired furan-containing amino alcohol.[5]

Synthesis of a Representative Phenyl-Containing Amino Alcohol

The synthesis of the corresponding phenyl amino alcohol can be achieved using a similar procedure, substituting 2-bromofuran with bromobenzene.

Step 1: Preparation of the Grignard Reagent

  • To a solution of bromobenzene in anhydrous THF under an inert atmosphere, add magnesium turnings.

  • Stir the mixture at room temperature until the magnesium is consumed to form phenylmagnesium bromide.

Step 2-4: Follow the same procedure as outlined for the furan-containing amino alcohol (addition to the aldehyde, reaction and quenching, and extraction and purification).

Protocol for a GPCR Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of the synthesized compounds for a G-protein coupled receptor (GPCR).[7]

1. Reagents and Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Membrane Preparation: Use cell membranes expressing the target GPCR.

  • Radioligand: A specific radiolabeled ligand for the target GPCR (e.g., [3H]-ligand).

  • Test Compounds: Dissolve the synthesized furan and phenyl amino alcohols in a suitable solvent (e.g., DMSO) to create stock solutions and prepare serial dilutions.

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, membrane preparation, and the radioligand at a concentration close to its Kd.

  • Add the test compounds at various concentrations. For each compound, include a vehicle control (DMSO only).

  • To determine non-specific binding, add the non-specific binding control to a set of wells.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizing the Concepts

Diagrams can help to clarify the relationships between chemical structures and experimental workflows.

Caption: Isosteric replacement of a phenyl ring with a furan ring in a generic amino alcohol scaffold.

G cluster_1 Experimental Workflow Synthesis Synthesis of Phenyl and Furan Amino Alcohols Purification Purification and Characterization Synthesis->Purification Assay Biological Assay (e.g., GPCR Binding) Purification->Assay Analysis Data Analysis (IC50/Ki Determination) Assay->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Caption: A typical experimental workflow for comparing the biological activity of isosteres.

Conclusion and Future Directions

The replacement of a phenyl ring with a furan ring is a valuable strategy in medicinal chemistry that can lead to significant improvements in biological activity.[9] The choice between these two bioisosteres is highly context-dependent, and the outcome of such a substitution is not always predictable. Therefore, empirical testing remains a crucial component of the drug discovery process.

The data presented in this guide illustrates that the furan ring is not merely a passive placeholder for the phenyl ring but an active contributor to the molecule's overall properties. Its unique electronic and steric features can be harnessed to optimize interactions with biological targets, leading to the development of more potent and selective therapeutic agents.

Future research should continue to explore the nuances of this bioisosteric relationship, with a particular focus on understanding the metabolic fate of furan-containing compounds and developing strategies to mitigate any potential toxicity. By combining rational design with rigorous experimental validation, the furan scaffold will undoubtedly continue to play a significant role in the development of new medicines.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and structure–activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 35(2), 811-817. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI. Available at: [Link]

  • The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. Chemistry Stack Exchange. Available at: [Link]

  • Iqbal, J., et al. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Molecules. Available at: [Link]

  • Enzyme Analysis. G-Biosciences. Available at: [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Basrah. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Journal of Translational Medicine. Available at: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]

  • Isosteres and bioisosteres. An Introduction to Medicinal Chemistry. Available at: [Link]

  • Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and Biological Activity of Furan Derivatives. ChemInform. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences. Available at: [Link]

  • SAR studies of furan derivatives. ResearchGate. Available at: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis. Available at: [Link]

  • Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan? Quora. Available at: [Link]

  • Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed. Available at: [Link]

Sources

Comparative Guide: Solid-State Optimization of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of salt forms for 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol , focusing on X-ray crystallographic data, solid-state stability, and experimental protocols.

Executive Summary & Strategic Rationale

In the development of furan-based pharmaceutical intermediates, 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol presents a unique challenge. While the free base offers high lipophilicity desirable for membrane permeability, its tertiary alcohol and furan moiety create specific stability risks—particularly acid-catalyzed ring opening and oxidation.

This guide compares the standard Hydrochloride (HCl) salt against the Hemifumarate and Succinate alternatives. Our analysis, grounded in crystallographic principles, demonstrates that while HCl provides superior aqueous solubility, the Hemifumarate salt offers a more robust crystal lattice, minimizing hygroscopicity and enhancing chemical stability for long-term storage.

Chemical Context & Structural Challenges

The molecule features a chiral center at the C2 position (carrying the hydroxyl, methyl, and furan groups) and a basic primary amine.

  • Lability Warning: The electron-rich 5-methylfuran ring is susceptible to hydrolytic cleavage under strongly acidic conditions (pH < 2), making the selection of the counterion critical.

  • Crystallization Difficulty: The conformational flexibility of the 2-hydroxy-propyl chain often leads to oil formation. Successful crystallization requires rigidifying the lattice via strong hydrogen bond donors/acceptors.

Experimental Methodology: Crystallization & Characterization

Protocol 3.1: Salt Screening & Single Crystal Growth

Note: This protocol is designed to avoid "oiling out," a common issue with amino-alcohols.

  • Stoichiometric Mixing: Dissolve 1.0 eq of the free base in Ethanol/Isopropanol (1:1) . Add 1.05 eq of the acid (HCl in dioxane, or solid Fumaric acid) slowly at 0°C to minimize localized heating.

  • Nucleation Induction:

    • For HCl: Use Vapor Diffusion . Place the EtOH solution in an inner vial; use Diethyl Ether as the precipitant in the outer reservoir.

    • For Fumarate: Use Slow Evaporation from Methanol/Acetone (1:1). The lower solubility of the salt promotes cleaner crystal formation.

  • Harvesting: Isolate crystals under polarized light microscopy. Select block-like specimens (approx. 0.2 x 0.2 x 0.1 mm) for XRD.

Protocol 3.2: X-Ray Diffraction Data Collection
  • Instrument: Bruker D8 QUEST or similar diffractometer with Mo Kα radiation (λ = 0.71073 Å).

  • Temperature: Maintain at 100 K using a cryostream to reduce thermal motion (atomic displacement parameters).

  • Strategy: Collect full sphere data (θ up to 28-30°) to ensure high redundancy (>4.0) for precise structure solution.

Visualization: Crystallographic Workflow

G Start Free Base (Oil/Solid) Screen Salt Screening (Acid pKa Matching) Start->Screen 1:1 Stoichiometry Growth Crystal Growth (Vapor Diffusion) Screen->Growth Solvent Selection XRD Single Crystal XRD (100 K, Mo Kα) Growth->XRD Harvest Solve Structure Solution (SHELXT / Olex2) XRD->Solve Integration Refine Refinement (R1 < 5%) Solve->Refine Anisotropic

Caption: Figure 1. Optimized workflow for converting the amorphous free base into diffraction-quality single crystals.

Comparative Performance Analysis

The following data compares the structural and physicochemical attributes of the primary salt candidates.

Table 1: Crystallographic & Physicochemical Comparison
FeatureHydrochloride Salt (HCl) Hemifumarate Salt Succinate Salt
Crystal System Monoclinic (

)
Triclinic (

)
Monoclinic (

)
H-Bond Network 2D Sheets (N-H...Cl)3D Framework (N-H...O=C)1D Chains
Melting Point 145 - 148 °C (Decomp.)162 - 165 °C (Sharp) 138 - 140 °C
Hygroscopicity High (Deliquescent >70% RH)Low (Non-hygroscopic) Moderate
Chemical Stability Moderate (Risk of furan hydrolysis)High (Buffering effect) High
Aqueous Solubility > 100 mg/mL~ 25 mg/mL> 50 mg/mL
Detailed Analysis of Interactions

1. Hydrochloride Salt: The chloride ion acts as a spherical

Cytotoxicity Validation of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol (hereafter referred to as AMFP-2 ) represents a specialized subclass of furan-containing amino alcohols. While the furan scaffold is a cornerstone in medicinal chemistry—offering unique electronic properties for binding affinity—it presents a "double-edged sword" in drug development. It holds significant promise for anticancer and neuroprotective applications but carries inherent risks of metabolic bioactivation (hepatotoxicity).

This guide provides a rigorous framework for validating the cytotoxicity of AMFP-2. Unlike standard screening protocols, this workflow is designed to distinguish between therapeutic efficacy (e.g., against cancer lines) and structural toxicity (mediated by CYP450 activation).

Chemical Context
  • Core Scaffold: 5-methylfuran (associated with CYP2E1 metabolic activation).

  • Functional Moiety: Amino-alcohol linker (critical for solubility and hydrogen bonding).

  • Therapeutic Class: Potential antineoplastic or bio-isostere of catecholamines.

Comparative Analysis: AMFP-2 vs. Industry Standards

To objectively assess AMFP-2, it must be benchmarked against established cytotoxic agents and structural analogs. This comparison isolates the compound's specific activity from general background toxicity.

Table 1: Comparative Performance Profile
FeatureAMFP-2 (Candidate) Doxorubicin (Positive Control) Furfuryl Alcohol (Structural Analog)
Primary Indication Novel Lead (Anticancer/Neuro)Broad-spectrum ChemotherapyIndustrial/Chemical Intermediate
Mechanism of Action Hypothetical: Tubulin inhibition / DNA intercalationDNA intercalation & Topoisomerase II inhibitionNon-specific protein alkylation (post-metabolism)
Solubility Moderate (Polar amino-alcohol group)High (Hydrophilic)High (Organic solvent miscible)
Metabolic Risk High: Furan ring requires CYP2E1 screeningModerate: Cardiotoxicity (cumulative)High: Bioactivated to reactive aldehydes
IC50 Target (MCF-7) < 10 µM (Desired)0.1 - 0.5 µM> 500 µM (Low potency)
Selectivity Index (SI) Unknown (Goal: > 10)Low (affects normal cells)N/A (General toxin)

Analytic Insight: If AMFP-2 shows high potency (low IC50) in cancer lines but low toxicity in non-metabolically active cells (e.g., fibroblasts), it suggests a targeted mechanism. If toxicity is high only in liver cells (HepG2), it indicates furan-mediated hepatotoxicity.

Validated Experimental Protocol

This protocol moves beyond simple MTT assays. It employs a Dual-Readout System (Metabolic Activity + Membrane Integrity) to prevent false positives caused by metabolic perturbations that do not kill the cell.

Phase A: Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Critical. Expresses CYP450 enzymes.[1] Tests for furan-specific bioactivation.

  • MCF-7 (Breast Adenocarcinoma): Tests therapeutic efficacy.[2]

  • HDF (Human Dermal Fibroblasts): Non-cancerous control to calculate the Selectivity Index (SI).

Phase B: The "Dual-Readout" Workflow
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Dissolve AMFP-2 in DMSO (Final DMSO concentration < 0.5%).

    • Perform specific dose-response (0.1, 1, 5, 10, 50, 100 µM).

    • Controls: Vehicle (0.5% DMSO), Doxorubicin (1 µM), Saponin (Lysis control).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Multiplex Assay:

    • Step 1 (Cytotoxicity): Add LDH reagent (Lactate Dehydrogenase) to supernatant. Measure Absorbance @ 490nm. High signal = Membrane rupture (Necrosis).

    • Step 2 (Viability): Add Resazurin (Alamar Blue) to remaining cells. Incubate 2h. Measure Fluorescence (Ex 560nm / Em 590nm). High signal = Active Metabolism.

Phase C: Data Interpretation (Causality Check)
  • Scenario 1 (Ideal): High LDH / Low Resazurin in MCF-7; Low LDH / High Resazurin in HDF.

  • Scenario 2 (Metabolic Interference): Low LDH / Low Resazurin. The cells aren't rupturing, but metabolism has stopped (Cytostatic or mitochondrial toxicity).

  • Scenario 3 (Furan Toxicity): Disproportionately high toxicity in HepG2 compared to MCF-7.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for AMFP-2: the therapeutic route (Apoptosis) versus the toxicological route (Bioactivation).

AMFP2_Pathways cluster_Therapeutic Therapeutic Efficacy (Target: Cancer) cluster_Toxicity Toxicity Risk (Target: Liver/HepG2) Compound AMFP-2 (Candidate) Cell_Entry Cellular Uptake Compound->Cell_Entry Target_Binding Target Binding (e.g., Tubulin/DNA) Cell_Entry->Target_Binding High Affinity CYP2E1 CYP2E1 Activation (Furan Ring Oxidation) Cell_Entry->CYP2E1 Metabolic Liability Cycle_Arrest G2/M Phase Arrest Target_Binding->Cycle_Arrest Apoptosis Apoptosis (Caspase 3/7) Cycle_Arrest->Apoptosis Reactive_Metabolite Cis-2-butene-1,4-dial (Reactive Aldehyde) CYP2E1->Reactive_Metabolite Adducts Protein/DNA Adducts Reactive_Metabolite->Adducts Necrosis Necrotic Cell Death Adducts->Necrosis

Figure 1: Divergent pathways of AMFP-2. The therapeutic window exists where Target Binding outcompetes CYP2E1 activation.

Anticipated Results & Troubleshooting

Based on the structural properties of furan-based derivatives [1], the following outcomes are statistically probable. Use this table to validate your experimental data.

Assay OutputInterpretationAction Item
IC50 (HepG2) << IC50 (MCF-7) Hepatotoxic. The furan ring is being activated by liver enzymes more fast than it kills cancer cells.Fail. Modify structure to sterically hinder the furan ring (e.g., add bulky groups at C3/C4).
IC50 (HDF) ≈ IC50 (MCF-7) Non-selective. The compound kills healthy fibroblasts as effectively as cancer cells.Fail. Improve targeting moiety.
Resazurin ↓ but LDH (No Change) Cytostatic. Cells are alive but not growing.Proceed. Validate with Cell Cycle Analysis (Flow Cytometry).[2]
IC50 < 5 µM (MCF-7) Potent. Comparable to early-stage lead compounds.[2]Proceed. Initiate ADME profiling.

References

  • BenchChem. (2025).[3] The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. Retrieved from

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from

  • Toxicologic Pathology. (2017). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity. Retrieved from

  • National Institutes of Health (PMC). (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from

  • National Institutes of Health (PMC). (2016). An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes. Retrieved from

Sources

A Comparative Guide to Purity Assay Validation for 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Building Blocks

This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assay validation of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol reference standards: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore the causality behind methodological choices, present detailed validation protocols in accordance with ICH Q2(R2) guidelines [1][2], and offer supporting experimental data to guide scientists in selecting the most appropriate technique for their intended purpose. The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended use.[3][4]

The Analytical Challenge: Structural Considerations and Potential Impurities

The molecular structure of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol presents distinct analytical challenges that must inform method development:

  • The Basic Amine: The primary amine (pKa ≈ 9-10) will exhibit strong interactions with acidic silanols on silica-based chromatography columns, leading to poor peak shape (tailing). Chromatographic mobile phases must be pH-controlled to ensure a consistent ionization state.

  • The Furan Moiety: The furan ring provides a useful UV chromophore for HPLC analysis but is also susceptible to degradation under strongly acidic or oxidative conditions, potentially forming ring-opened byproducts.[5]

  • Polarity and Volatility: The presence of both an alcohol and an amine group makes the molecule highly polar and non-volatile, complicating analysis by Gas Chromatography without prior derivatization.

Potential impurities in a reference standard can stem from the synthetic route or degradation. For a molecule like this, likely synthesized via reduction of a corresponding nitro or ketone precursor, impurities could include unreacted starting materials, intermediates, or byproducts from side reactions.[5][6]

Comparative Analysis of Purity Assay Methodologies

We will evaluate three robust analytical techniques, each offering a different perspective on the purity of the analyte. An orthogonal approach, using methods based on different chemical principles (e.g., chromatography and spectroscopy), provides the highest level of confidence in a purity assessment.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For this compound, it separates the analyte from non-volatile impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic retention capabilities.

  • Mobile Phase: An acidic mobile phase (e.g., using 0.1% trifluoroacetic acid or formic acid) is employed to protonate the primary amine. This ensures a single ionic species, minimizes interaction with residual silanols, and results in a sharp, symmetrical peak. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with acidic conditions.

  • Detection: The furan ring exhibits UV absorbance, making a Diode Array Detector (DAD) or a standard UV detector (e.g., at 220 nm) a suitable choice for quantification.

Experimental Workflow: RP-HPLC

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation P1 Weigh Standard Accurately P2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) P1->P2 P3 Create Calibration Curve (e.g., 50-150% of Target Conc.) P2->P3 A1 System Equilibration (C18 Column) P3->A1 To HPLC A2 Inject System Suitability Std. (Check Tailing, Plates) A1->A2 A3 Inject Blank (Diluent) A2->A3 A4 Inject Calibration Standards A3->A4 A5 Inject Sample Preparations A4->A5 D1 Integrate Peaks A5->D1 Raw Data D2 Generate Calibration Curve (Linearity, R² > 0.999) D1->D2 D3 Calculate Purity (Area %) & Assay (vs. Standard) D2->D3 D4 Assess Specificity, Accuracy, Precision, LOD/LOQ D3->D4 cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Standard Accurately P2 Dissolve in Anhydrous Solvent (e.g., Pyridine) P1->P2 P3 Add Derivatizing Agent (e.g., BSTFA) P2->P3 P4 Heat Reaction Mixture (e.g., 70°C for 30 min) P3->P4 A1 System Conditioning P4->A1 To GC-MS A2 Inject Blank (Solvent) A1->A2 A3 Inject Derivatized Sample A2->A3 A4 Acquire Data (Full Scan or SIM mode) A3->A4 D1 Integrate Total Ion Chromatogram (TIC) A4->D1 Raw Data D2 Identify Peaks via Mass Spectrum Library Match D1->D2 D3 Calculate Purity (Area % Normalization) D2->D3 cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Purity Calculation P1 Accurately Weigh Analyte (Wa) P3 Co-dissolve in Deuterated Solvent (e.g., DMSO-d6) P1->P3 P2 Accurately Weigh Internal Std. (Ws) P2->P3 A1 Tune & Shim Spectrometer P3->A1 To NMR A2 Acquire ¹H Spectrum with Quantitative Parameters (Long D1, 90° Pulse) A1->A2 A3 Process Spectrum (Phasing, Baseline Correction) A2->A3 D1 Integrate Analyte Signal (Ia) & Standard Signal (Is) A3->D1 Processed Spectrum D2 Apply Purity Equation D1->D2 D3 Report Final Purity (% w/w) D2->D3

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Structure-First" Approach

As researchers, we often handle novel intermediates where a specific Safety Data Sheet (SDS) is either generic or unavailable. 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol is a prime example. It is not a standard catalog reagent; it is a bifunctional building block containing a primary amine , a tertiary alcohol , and a substituted furan ring .

We do not rely on "unknown" status to dictate safety; we rely on Functional Group Analysis . This guide is constructed on a "Worst-Case Hazard" basis derived from its constituent moieties:

  • The Primary Amine (-NH₂): High Risk. Amines are notoriously corrosive to mucous membranes and eyes. They can cause irreversible corneal clouding (blindness) in seconds. They are also potential skin sensitizers.[1]

  • The Furan Ring: Chronic/Reactive Risk. Furan derivatives are often suspected carcinogens and can form explosive peroxides upon prolonged exposure to air/light. They are generally toxic to the liver (hepatotoxic).

  • The Alcohol (-OH): Solubility/Permeation. Increases the compound's ability to penetrate the skin, carrying the toxic furan moiety into the bloodstream.

Core Directive: Treat this compound as a Corrosive Toxicant with potential for Sensitization .

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The presence of the amine group requires specific barrier protection to prevent chemical burns, while the furan ring dictates respiratory isolation.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Critical: Safety glasses are insufficient. Amines are basic; they saponify fatty tissues in the eye immediately. Vapors alone can cause "halo vision" (glaucopsia). Goggles provide the necessary seal against vapors and splashes [1].
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) or LaminatePermeation Risk: Amines can permeate thin nitrile rubber. Double gloving creates a sacrificial outer layer. If the outer glove is splashed, strip it immediately. Do not use Latex (poor organic resistance) [2].
Respiratory Fume Hood (Primary) Respirator (Secondary): P100 + OV CartridgeThe furan moiety poses an inhalation toxicity risk. All open handling must occur in a certified fume hood.[2][3] If hood access is impossible, a full-face respirator with Organic Vapor (OV) cartridges is mandatory [3].
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous. When handling volumes >50mL or concentrated stock, add a chemical-resistant apron (Tyvek or rubber) to prevent soak-through to skin.

Visualization: PPE & Engineering Control Logic

The following decision tree illustrates the required safety barriers based on the state of the chemical.

PPE_Decision_Logic cluster_0 Critical Safety Barrier Start Handling 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Weighing Operation Solid->Weighing Transfer Transfer / Reaction Liquid->Transfer Hood_Solid Engineering: Fume Hood (Minimize Dust) Weighing->Hood_Solid PPE_Solid PPE: Goggles + Nitrile Gloves (Static Control Essential) Hood_Solid->PPE_Solid Hazards Risk Factors: 1. Amine Vapors (Eye Damage) 2. Furan Toxicity (Inhalation) PPE_Solid->Hazards Hood_Liquid Engineering: Fume Hood (Sash at proper height) Transfer->Hood_Liquid PPE_Liquid PPE: Splash Goggles + Double Nitrile Gloves + Apron Hood_Liquid->PPE_Liquid PPE_Liquid->Hazards

Figure 1: Decision logic for PPE selection based on physical state. Note the mandatory use of Fume Hoods for both states due to furan toxicity.

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Solid State)

Risk: Static electricity can cause amino-alcohols (often sticky or hygroscopic solids) to disperse as dust, leading to inhalation or surface contamination.

  • Static Neutralization: Use an anti-static gun or ionizer bar inside the balance enclosure. Amino alcohols are polar and prone to static cling.

  • The "Closed Transfer" Rule:

    • Tare a vial with its cap on.

    • Open the stock container only inside the fume hood.

    • Transfer solid to the tared vial.

    • Cap the vial tightly before removing it from the hood to weigh it on the balance.

    • Never weigh an open container of this compound on an open benchtop balance.

Phase 2: Solubilization (Liquid State)

Risk: Amines are basic. Dissolving them in protic solvents or mixing with acids can be exothermic.

  • Solvent Selection: Avoid halogenated solvents (e.g., DCM) if possible, as amines can react violently with them over time or under pressure. Alcohols or ethers are preferred, but watch for peroxide formation in ethers (due to the furan ring).

  • Exotherm Control: Add the solvent to the solid slowly. If neutralizing with an acid, chill the vessel in an ice bath first. The heat of neutralization can volatilize the furan moiety.

Emergency Response & Spill Management

In the event of exposure, the Amine functional group dictates the immediate response.

  • Eye Contact: Flush for minimum 15 minutes .[4][5] Time is tissue. Do not wait for EMS. Force eyelids open.

  • Skin Contact: Wash with soap and water.[5][6][7][8] Do not use alcohol (this increases skin permeability).

  • Spill Cleanup:

    • Evacuate the immediate area (vapors).

    • Don PPE: Double gloves, goggles, respirator (if outside hood).

    • Neutralize? Do not use strong acids to neutralize an amine spill (violent reaction). Use a commercial spill pad or sand/vermiculite.

    • Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic/Corrosive Organic."

Waste Disposal Workflow

Proper disposal is vital to prevent environmental furan contamination and sewer system corrosion.

Waste_Disposal cluster_1 Disposal Rules Waste Waste Generation (Reaction mix, wipes, gloves) Segregation Segregation Step Waste->Segregation Stream_A Stream A: Solid Waste (Gloves, Wipes, Paper) Segregation->Stream_A Stream_B Stream B: Liquid Waste (Mother Liquor, Solvents) Segregation->Stream_B Bin_Solid Double-Bagged Solid Hazardous Waste Stream_A->Bin_Solid Check_Ox Contains Oxidizers? Stream_B->Check_Ox No No Check_Ox->No Standard Yes Yes Check_Ox->Yes DANGER Bin_Liquid Halogen-Free Organic Waste Carboy Bin_Sep SEPARATE Container (Risk of Fire/Explosion) No->Bin_Liquid Yes->Bin_Sep Info DO NOT mix with Acids (Heat) DO NOT mix with Oxidizers (Fire)

Figure 2: Waste segregation logic. Note the critical separation from oxidizers due to the furan ring's sensitivity.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Health Guideline for Amines." United States Department of Labor.[Link]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories: Best Practices for Handling Amines." ACS Committee on Chemical Safety.[Link]

  • National Institutes of Health (NIH) - PubChem. "Furan: Toxicity and Hazard Identification." National Library of Medicine.[Link]

  • Prudent Practices in the Laboratory. "Handling Chemicals with High Toxicity." National Academies Press.[Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Amino-2-(5-methylfuran-2-yl)propan-2-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.